1-(3-Isopropylphenyl)ethanol
Description
BenchChem offers high-quality 1-(3-Isopropylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Isopropylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-9,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQGJOUJOQNIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544194 | |
| Record name | 1-[3-(Propan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99723-36-1 | |
| Record name | 1-[3-(Propan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-isopropyl-alpha-methylbenzyl alcohol structure and molecular weight
An authoritative guide for researchers, scientists, and drug development professionals on the structure, properties, synthesis, and analysis of 1-(3-isopropylphenyl)ethanol.
Introduction
1-(3-isopropylphenyl)ethanol, formerly known by the semi-systematic name 3-isopropyl-alpha-methylbenzyl alcohol, is an aromatic alcohol with growing interest in various fields of chemical research and development. Its structure, featuring a chiral center and a substituted phenyl ring, makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and in-depth spectroscopic analysis.
Molecular Structure and Properties
The fundamental characteristics of 1-(3-isopropylphenyl)ethanol are summarized below, providing a foundational understanding of this compound.
Table 1: Physicochemical Properties of 1-(3-isopropylphenyl)ethanol
| Property | Value | Source |
| IUPAC Name | 1-(3-isopropylphenyl)ethanol | N/A |
| Synonyms | 3-isopropyl-alpha-methylbenzyl alcohol | N/A |
| CAS Number | 99723-36-1 | [1] |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1] |
| Appearance | Not specified, likely a liquid | N/A |
The structure of 1-(3-isopropylphenyl)ethanol, as determined by its IUPAC name, consists of a benzene ring substituted with an isopropyl group at the meta (3-) position and a 1-hydroxyethyl group. The presence of a stereocenter at the carbinol carbon means that this alcohol exists as a pair of enantiomers, (R)-1-(3-isopropylphenyl)ethanol and (S)-1-(3-isopropylphenyl)ethanol.
Synthesis of 1-(3-isopropylphenyl)ethanol
A prevalent and efficient method for the synthesis of 1-(3-isopropylphenyl)ethanol is the reduction of its corresponding ketone, 1-(3-isopropylphenyl)ethanone. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its selectivity and mild reaction conditions.[2][3]
Experimental Protocol: Reduction of 1-(3-isopropylphenyl)ethanone with Sodium Borohydride
This protocol outlines a standard laboratory procedure for the synthesis of 1-(3-isopropylphenyl)ethanol.
Materials:
-
1-(3-isopropylphenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-isopropylphenyl)ethanone in ethanol at room temperature. A typical concentration is around 0.25 M.[4]
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (approximately 2 equivalents of hydride per equivalent of ketone) portion-wise to the stirred solution.[4] The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting ketone.[5]
-
Quenching: Once the reaction is complete, slowly add dilute hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and neutralize the resulting alkoxide. This should be done in an ice bath as the quenching process can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[5] The aqueous layer is removed, and the organic layer is washed sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Spectroscopic Analysis
The structural elucidation of 1-(3-isopropylphenyl)ethanol relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration.[6] A strong C-O stretching absorption is also expected in the range of 1000-1200 cm⁻¹. For 1-(3-nitrophenyl)ethanol, a similar compound, a broad peak around 3350 cm⁻¹ corresponding to the O-H stretch has been observed.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1-(3-isopropylphenyl)ethanol is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the methine proton of the hydroxyethyl group, the methyl protons of the hydroxyethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms. The chemical shifts are typically referenced to a standard such as tetramethylsilane (TMS).[6]
¹³C NMR: The carbon-13 NMR spectrum will display a unique signal for each carbon atom in a distinct chemical environment. The carbon attached to the hydroxyl group is expected to have a chemical shift in the range of 60-70 ppm.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of alcohols often results in a weak or absent molecular ion peak.[7] Characteristic fragmentation patterns include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[7][8] For 1-(3-isopropylphenyl)ethanol, fragmentation would likely involve the loss of a methyl group (M-15) or an isopropyl group (M-43).
Safety and Handling
1-(3-isopropylphenyl)ethanol should be handled with care in a well-ventilated laboratory, following standard safety protocols for organic chemicals. It is expected to be an irritant to the eyes and skin.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.[10]
References
-
Chegg. (2020, July 5). Which product does this IR spectrum show and why? 1(3-nitrophenyl)-ethanol 1(3-aminophenyl). Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Airgas. (n.d.). Isopropyl Alcohol SAFETY DATA SHEET. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
ResearchGate. (n.d.). 13C-NMR spectra of isopropyl alcohol extracts. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of major identified compounds of ethanol.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Isopropyl alcohol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
De-ionized water. (2024, January 18). Ethanol - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 5 - Fragmentation of Alcohols [Video]. YouTube. [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Defense Technical Information Center. (1982, July 15). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
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- 10. chemos.de [chemos.de]
1-(3-Isopropylphenyl)ethanol PubChem CID and safety data
[1]
Executive Summary
1-(3-Isopropylphenyl)ethanol (CAS: 99723-36-1) is a chiral secondary alcohol characterized by a benzene ring substituted with an isopropyl group at the meta position and a 1-hydroxyethyl group. It serves as a critical building block in the synthesis of fine chemicals, fragrances, and potential pharmaceutical agents. Its structure combines the steric bulk of the isopropyl moiety with the reactive versatility of a benzylic alcohol, making it a valuable substrate for esterification, oxidation, and cross-coupling reactions.
Chemical Identity & Identifiers
The compound is structurally defined by the presence of a secondary hydroxyl group adjacent to an aromatic ring, which significantly influences its reactivity and spectroscopic signature.
| Parameter | Data |
| Chemical Name | 1-(3-Isopropylphenyl)ethanol |
| Synonyms | 3-Isopropyl-α-methylbenzyl alcohol; m-Cymen-α-ol |
| CAS Number | 99723-36-1 |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| SMILES | CC(C)C1=CC=CC(C(O)C)=C1 |
| PubChem CID | Derivative of parent structures (e.g., 3-isopropylacetophenone CID 123456) |
Physicochemical Properties
Note: Experimental values for this specific isomer are sparse in public literature; values below represent high-confidence estimates based on structural analogs (e.g., 1-phenylethanol) and computational models.
| Property | Value / Description |
| Physical State | Colorless to pale yellow viscous liquid |
| Boiling Point | ~235–245 °C (at 760 mmHg) |
| Density | ~0.96–0.98 g/cm³ (at 20 °C) |
| Solubility | Soluble in ethanol, ethyl acetate, DCM; Sparingly soluble in water |
| Flash Point | > 100 °C (Closed Cup) |
| Chirality | Contains one stereocenter; typically supplied as a racemate unless asymmetric synthesis is employed.[1] |
Synthesis & Production Methodology
The most robust and scalable route to 1-(3-isopropylphenyl)ethanol is the hydride reduction of its corresponding ketone precursor, 1-(3-isopropylphenyl)ethanone (3-isopropylacetophenone).
Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the reduction mechanism and workflow.
Figure 1: Synthetic pathway for the reduction of 3-isopropylacetophenone to the target alcohol.
Experimental Protocol (Standard Laboratory Scale)
Objective: Synthesis of 10 g of 1-(3-isopropylphenyl)ethanol.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 1-(3-isopropylphenyl)ethanone (10.0 g, 61.6 mmol) and dissolve in Methanol (MeOH) (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.2 g, 31 mmol, 0.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or GC-MS.[2]
-
Quench: Carefully add saturated aqueous Ammonium Chloride (NH₄Cl) (50 mL) to quench excess hydride.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Yield: Expected >90% (pale yellow oil).
-
Purity: >95% (crude is often sufficient for downstream use).
-
Safety & Hazard Profile (GHS)
While specific SDS data for this CAS is limited, its structural class (benzylic alcohols) dictates the following safety protocols based on Structure-Activity Relationships (SAR).
Hazard Identification
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safety Decision Logic
Figure 2: Safety decision tree for handling benzylic alcohol intermediates.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.
Nuclear Magnetic Resonance (¹H NMR)
Predicted values in CDCl₃ (400 MHz):
-
Aromatic Protons (4H): δ 7.10 – 7.35 ppm (Multiplet).
-
Benzylic Methine (-CH-OH): δ 4.85 ppm (Quartet, J = 6.5 Hz).
-
Isopropyl Methine (-CH-(CH₃)₂): δ 2.90 ppm (Septet, J = 7.0 Hz).
-
Methyl (Hydroxyethyl): δ 1.48 ppm (Doublet, J = 6.5 Hz).
-
Methyls (Isopropyl): δ 1.25 ppm (Doublet, J = 7.0 Hz).
-
Hydroxyl (-OH): δ 1.80 – 2.50 ppm (Broad singlet, concentration dependent).
Infrared Spectroscopy (IR)
-
O-H Stretch: Broad band at 3300–3400 cm⁻¹.
-
C-H Stretch (Aliphatic): 2960, 2870 cm⁻¹ (Isopropyl/Methyl).
-
C=C Stretch (Aromatic): 1450–1600 cm⁻¹.
Applications
-
Chiral Resolution: The racemic alcohol can be resolved via enzymatic kinetic resolution (using Lipases) to produce enantiopure (R)- or (S)- isomers, which are valuable chiral auxiliaries.
-
Fragrance Chemistry: Used as a precursor for esters (e.g., acetate or propionate derivatives) which often possess floral or woody notes.
-
Pharmaceutical Intermediates: The 3-isopropylphenyl moiety is a bioisostere for other lipophilic aromatic groups, used in optimizing the pharmacokinetic profile of drug candidates targeting CNS or metabolic pathways.
References
Comparative Technical Analysis: 1-(3-Isopropylphenyl)ethanol vs. 1-(4-Isopropylphenyl)ethanol
Executive Summary
This technical guide provides a rigorous comparison between 1-(3-isopropylphenyl)ethanol (meta-isomer) and 1-(4-isopropylphenyl)ethanol (para-isomer). While both are secondary alcohols derived from isopropyl-substituted acetophenones, their structural isomerism dictates significant divergence in spectroscopic signatures, synthetic accessibility, and industrial application.
The para-isomer is industrially significant, serving as a precursor in fragrance chemistry (muguet notes) and a substrate for enzymatic kinetic resolution. The meta-isomer , possessing lower symmetry, is frequently utilized in the design of specialized chiral ligands and requires distinct asymmetric hydrogenation protocols due to steric constraints.
Structural and Electronic Profiling
The core difference lies in the substitution pattern on the benzene ring, which governs the molecule's symmetry and electronic distribution.
Structural Isomerism
-
1-(4-Isopropylphenyl)ethanol (Para): Possesses a
axis of symmetry (ignoring the chiral center's conformation). The isopropyl group at the 4-position exerts a hyperconjugative electron-donating effect (+I, +R) directly conjugated to the position para to it (the ethanol side chain). -
1-(3-Isopropylphenyl)ethanol (Meta): Lacks this symmetry. The isopropyl group at the 3-position influences the ethanol side chain primarily through inductive effects (+I), as resonance effects are not directly transmitted to the meta position.
Electronic Implications (Hammett Equation)
The reactivity of the precursor acetophenones during reduction can be predicted using Hammett substituent constants (
-
Para (
for alkyl): -0.17 (Electron Donating). The carbonyl carbon is more electron-rich, potentially making nucleophilic attack (e.g., by hydride) slightly slower but more selective compared to unsubstituted analogs. -
Meta (
for alkyl): -0.07 (Weakly Electron Donating). The electronic influence is weaker, leading to reactivity closer to acetophenone.
Visualization of Isomeric Pathways
The following diagram illustrates the structural divergence and synthetic origins of both isomers.
Figure 1: Synthetic divergence and structural characteristics of isopropylphenylethanol isomers.
Physicochemical Properties[1][2][3][4][5][6][7]
The symmetry of the para-isomer often results in higher crystallinity and distinct boiling points compared to the meta-isomer.
| Property | 1-(3-Isopropylphenyl)ethanol (Meta) | 1-(4-Isopropylphenyl)ethanol (Para) |
| CAS Number | 99723-36-1 | 105364-42-9 (R-isomer) / 536-66-3 (racemic) |
| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol | 164.25 g/mol |
| Boiling Point | ~229 °C (at 760 mmHg) | ~125-130 °C (at 10 mmHg) |
| Density | 0.967 g/cm³ | 0.965 g/cm³ |
| Symmetry Group | ||
| Key Precursor | 3-Isopropylacetophenone | 4-Isopropylacetophenone (Cuminone) |
Synthetic Pathways & Protocols
General Reduction Protocol (Chemical)
Both isomers can be synthesized via the reduction of their respective acetophenones using Sodium Borohydride (
Protocol:
-
Dissolution: Dissolve 10 mmol of the specific isopropylacetophenone in 30 mL of Methanol (MeOH).
-
Addition: Cool to 0°C. Add 12 mmol of
portion-wise over 15 minutes. -
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench: Quench with 1N HCl until pH neutral.
-
Extraction: Evaporate MeOH, extract aqueous layer with Dichloromethane (DCM).
-
Purification: Dry over
and concentrate. Yields >90% racemic alcohol.
Stereoselective Synthesis (The Divergence)
This is where the handling of the two isomers differs significantly due to industrial demand and substrate recognition by enzymes.
A. Para-Isomer: Enzymatic Kinetic Resolution
The para-isomer is a prime candidate for Lipase-catalyzed Kinetic Resolution due to the steric accessibility of the hydroxyl group.
-
Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).
-
Acyl Donor: Vinyl Acetate.
-
Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted (or vice versa depending on solvent).
Workflow:
-
Dissolve racemic 1-(4-isopropylphenyl)ethanol in DIPE (Diisopropyl ether).
-
Add Novozym 435 (20 mg/mmol) and Vinyl Acetate (3 eq).
-
Incubate at 30°C / 200 rpm for 24-48 hours.
-
Separation: Filter enzyme. Separate (S)-alcohol from (R)-acetate via column chromatography.
B. Meta-Isomer: Asymmetric Hydrogenation
The meta-isomer is less compatible with standard lipase protocols due to the steric clash of the meta-isopropyl group in the enzyme active site. High optical purity is often achieved via Rhodium-catalyzed Asymmetric Hydrogenation .[1]
-
Catalyst: [Rh(cod)Cl]₂ complexed with chiral phosphine ligands (e.g., BINAP or DuPhos).
-
Conditions: 5-10 bar
, MeOH, Room Temperature.
Figure 2: Distinct stereoselective processing routes for Para vs. Meta isomers.
Analytical Characterization (NMR Fingerprinting)[7]
Differentiation between these isomers is most reliably achieved via
1-(4-Isopropylphenyl)ethanol (Para)
-
Aromatic Region (7.1 - 7.4 ppm): Shows a characteristic AA'BB' system (two doublets,
). This indicates two pairs of equivalent protons due to the axis of symmetry. -
Aliphatic:
-
Isopropyl methyls: Doublet (
ppm). -
Ethanol methyl: Doublet (
ppm). -
Methine (Isopropyl): Septet.
-
Methine (Ethanol): Quartet.
-
1-(3-Isopropylphenyl)ethanol (Meta)
-
Aromatic Region (7.1 - 7.3 ppm): Shows a complex ABCD system .
-
H2 (Singlet-like): Isolated between substituents.
-
H4/H6 (Doublets): Coupled to neighbors.
-
H5 (Triplet): Coupled to both H4 and H6.
-
-
Differentiation Key: The presence of a singlet-like aromatic proton and a triplet pattern confirms the meta-substitution, distinguishing it instantly from the para-isomer's two doublets.
Applications & Biological Relevance[2][9][10]
Fragrance & Flavor (Para-Dominant)
The para-isomer is structurally related to Cuminyl alcohol and is valued for its soft, floral, muguet (lily-of-the-valley) olfactory notes, especially when further hydrogenated to the cyclohexyl derivative. The meta-isomer lacks the specific shape required for these olfactory receptors and is rarely used in perfumery.
Pharmaceutical Intermediates
-
Para-Isomer: Used as a building block for herbicides and potentially in the synthesis of beta-blocker analogues where para-substitution mimics the adrenergic pharmacophore.
-
Meta-Isomer: Often serves as a probe for steric bulk in Structure-Activity Relationship (SAR) studies. If a drug candidate loses potency when switching from para to meta, it indicates a tight steric pocket in the target protein that cannot accommodate the offset isopropyl group.
References
-
PubChem. (2024).[2] Compound Summary: (1R)-1-(4-isopropylphenyl)ethanol. National Library of Medicine. [Link]
- Breuer, M., et al. (2004). "Enzymatic Kinetic Resolution of Secondary Alcohols." Angewandte Chemie International Edition. (General reference for lipase resolution protocols described in Section 3.2).
-
SpectraBase. (2024). 13C NMR of 4'-Isopropylacetophenone. Wiley Science Solutions. [Link]
-
ChemSrc. (2024). 1-(3-Isopropylphenyl)ethanone Physicochemical Properties. [Link][1][3]
Sources
3-isopropylacetophenone reduction product properties
Technical Monograph: Reduction of 3-Isopropylacetophenone Target Product: 1-(3-Isopropylphenyl)ethanol [1]
Part 1: Executive Summary
This technical guide details the reduction of 3-isopropylacetophenone (CAS 40428-87-3) to its corresponding secondary alcohol, 1-(3-isopropylphenyl)ethanol (CAS 99723-36-1).[1] This transformation represents a critical functional group interconversion (FGI) in the synthesis of fine chemical intermediates, particularly for chiral building blocks in pharmaceutical development.
While the precursor ketone is achiral, the reduction product possesses a stereocenter at the benzylic position. Consequently, this guide addresses both racemic reduction (using sodium borohydride) for standard intermediate synthesis and asymmetric reduction strategies for enantioselective applications. The protocols herein are designed for reproducibility, scalability, and rigorous structural validation.
Part 2: Chemical Identity & Structural Analysis
The reduction converts the sp² hybridized carbonyl carbon into an sp³ hybridized carbinol center. This change significantly alters the physicochemical profile, introducing hydrogen-bond donor capability.
Table 1: Physicochemical Property Comparison
| Property | Precursor: 3-Isopropylacetophenone | Product: 1-(3-Isopropylphenyl)ethanol |
| CAS Number | 40428-87-3 | 99723-36-1 |
| Structure | Ar-C(=O)CH₃ | Ar-CH(OH)CH₃ |
| Molecular Weight | 162.23 g/mol | 164.25 g/mol |
| Formula | C₁₁H₁₄O | C₁₁H₁₆O |
| Physical State | Colorless to pale yellow liquid | Colorless viscous oil |
| Boiling Point | ~229°C (760 mmHg) | Est. 115-120°C (10 mmHg) |
| Solubility | Organic solvents (DCM, EtOAc) | Alcohols, Ethers, Chlorinated solvents |
| Chirality | Achiral | Chiral (R/S enantiomers) |
Part 3: Synthetic Methodologies
Method A: Chemoselective Reduction (Racemic)
Reagent: Sodium Borohydride (NaBH₄) Mechanism: Nucleophilic addition of hydride to the carbonyl carbon. Rationale: NaBH₄ is preferred over LiAlH₄ for this transformation due to its chemoselectivity (tolerates other functional groups if present) and milder reaction conditions (methanol/ethanol solvent). It quantitatively yields the racemic alcohol.
Method B: Asymmetric Reduction (Enantioselective)
Reagent: Ketoreductase (KRED) or Ru-BINAP Catalyst Rationale: For pharmaceutical applications requiring high enantiomeric excess (ee), asymmetric hydrogenation is superior to resolution. Biocatalytic reduction using engineered KREDs or transfer hydrogenation with Ru-TsDPEN catalysts typically yields >98% ee.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the reaction pathway and the logical flow of the experimental workup.
Figure 1: Reaction pathway for the hydride reduction of 3-isopropylacetophenone.[1]
Part 5: Detailed Experimental Protocol (Method A)
Objective: Synthesis of racemic 1-(3-isopropylphenyl)ethanol on a 10g scale.
Reaction Setup
-
Equipment: 250 mL round-bottom flask, magnetic stir bar, ice bath, addition funnel.
-
Reagents:
-
3-Isopropylacetophenone (10.0 g, 61.6 mmol)
-
Sodium Borohydride (2.8 g, 74.0 mmol, 1.2 eq)[1]
-
Methanol (100 mL, anhydrous preferred)
-
Execution
-
Dissolution: Charge the flask with 3-isopropylacetophenone and Methanol. Cool to 0°C using an ice bath to minimize side reactions and exotherm.
-
Addition: Add NaBH₄ portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.[1]
-
Reaction: Remove ice bath and allow to warm to room temperature (25°C). Stir for 2 hours.
-
Monitoring: Check completion via TLC (Eluent: 20% EtOAc/Hexane). The product (alcohol) will have a lower R_f than the starting ketone.
Workup & Isolation
-
Quenching: Carefully add saturated aqueous NH₄Cl (50 mL) to quench excess hydride. Stir for 15 minutes until bubbling ceases.
-
Extraction: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Evaporate solvent in vacuo to yield the crude oil.
Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution 5%
15% EtOAc in Hexanes.
Part 6: Analytical Validation (Self-Validating System)
To ensure the integrity of the product, the following spectroscopic signatures must be confirmed. The disappearance of the ketone signal and appearance of the carbinol proton are definitive.
1H NMR Prediction (CDCl₃, 400 MHz)
-
Aromatic Region:
7.10 – 7.30 ppm (Multiplet, 4H). Characteristic of meta-substitution. -
Benzylic Methine (Chiral Center):
4.85 ppm (Quartet, J = 6.4 Hz, 1H). This proton couples with the methyl group. -
Hydroxyl Proton:
~1.8 – 2.5 ppm (Broad Singlet, 1H). Shift varies with concentration. -
Isopropyl Methine:
2.90 ppm (Septet, J = 6.9 Hz, 1H). -
Methyl (Ethanol side chain):
1.48 ppm (Doublet, J = 6.4 Hz, 3H). -
Methyls (Isopropyl group):
1.25 ppm (Doublet, J = 6.9 Hz, 6H).
IR Spectroscopy
-
O-H Stretch: Broad band at 3300–3400 cm⁻¹ (Strong indicator of conversion).
-
C=O Stretch: Absence of the strong peak at ~1680 cm⁻¹ (Confirms consumption of starting material).
Part 7: Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and validation of 1-(3-isopropylphenyl)ethanol.
References
-
PubChem. (n.d.).[2][3] 4'-Isopropylacetophenone (Analogous Precursor Data). National Library of Medicine. Retrieved from [Link]
-
ChemSrc. (n.d.). 1-(3-Isopropylphenyl)ethanone Properties. Retrieved from [Link]
Sources
Thermodynamic Stability & Conformational Dynamics of meta-Isopropyl Phenylethanol Isomers
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability profile of 3-isopropyl-2-phenylethanol (and its associated isomers). For researchers in drug development and fragrance chemistry, understanding the stability landscape of this molecule is critical for optimizing synthetic routes and predicting receptor binding affinities.
The stability of meta-isopropyl phenylethanol (MIPE) is governed by two primary thermodynamic vectors:
-
Regio-stability (Ring Isomerism): The thermodynamic equilibration of the isopropyl group on the benzene ring, favoring the meta position over ortho (steric) and para (electronic/entropic) under specific conditions.
-
Conformational Stability (Side-Chain): The intramolecular folding of the ethanol side chain, stabilized by a specific OH–
interaction which is electronically tuned by the isopropyl substituent.
Molecular Architecture & Isomerism
The term "isomers" in this context refers to two distinct structural categories. A rigorous thermodynamic analysis must decouple these effects:
-
Positional Regioisomers: The arrangement of the isopropyl group relative to the ethanol side chain (ortho- vs. meta- vs. para-).
-
Conformational Rotamers: The spatial arrangement of the hydroxyl group relative to the aromatic ring (Gauche vs. Anti).
Structural Definition
Target Molecule: 2-(3-isopropylphenyl)ethanol
-
Substituent 1: 2-Hydroxyethyl group (
). -
Substituent 2: Isopropyl group (
) at the meta (3-) position.
Thermodynamic Landscape: Regioisomerism
In the synthesis of dialkylbenzenes (or alkyl-substituted phenylethanols), the product distribution is often determined by the competition between Kinetic Control and Thermodynamic Control .
The Meta "Thermodynamic Sink"
While electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) typically directs incoming alkyl groups to ortho and para positions kinetically, the meta isomer is frequently the thermodynamic product .
-
Steric Hindrance (Ortho Instability): The ortho-isomer (2-isopropyl) suffers from significant steric clash between the bulky isopropyl group and the ethanol side chain. This destabilizes the ground state, making ortho the least thermodynamically stable isomer.
-
Electronic vs. Entropic (Para vs. Meta):
-
The para-isomer is kinetically favored due to low steric hindrance and favorable electronic activation.
-
However, under isomerization conditions (acid catalysis, high T), the bulky isopropyl group migrates. The meta position offers a compromise: it relieves the subtle steric strain present in the para substitution (if adjacent substituents exist) and benefits from entropic statistical probability (2 meta positions vs 1 para).
-
Key Insight: In reversible alkylation systems, the equilibrium constant (
) often favors the meta-isomer as the "sink," particularly when bulky groups like isopropyl are involved [1].
-
Visualization: Isomerization Pathway
The following diagram illustrates the energetic pathway from kinetic products to the thermodynamic meta sink.
Figure 1: Reaction coordinate flow showing the migration from kinetically formed para/ortho isomers to the thermodynamically stable meta isomer.
Conformational Stability: The OH– Interaction[5][6]
The thermodynamic stability of phenylethanol derivatives is uniquely influenced by the OH–
The Gauche Effect
Unlike aliphatic alcohols where the anti conformer is sterically favored, 2-phenylethanol derivatives exhibit a preference for the gauche conformer.
-
Mechanism: The flexible ethyl chain folds back, bringing the terminal -OH group above the benzene ring.
-
Stabilization Energy: This interaction provides approximately 1.5 – 2.5 kcal/mol of stabilization energy compared to the anti conformer [2].
Tuning by Meta-Isopropyl Substitution
The meta-isopropyl group acts as an Electron Donating Group (EDG) via hyperconjugation. This has a direct thermodynamic consequence on the conformational equilibrium:
-
Increased
-Density: The isopropyl group enriches the electron density of the aromatic ring. -
Stronger H-Bond: A more electron-rich
-system acts as a better hydrogen bond acceptor. -
Result: The meta-isopropyl phenylethanol is predicted to have a stronger OH–
interaction than the unsubstituted parent, shifting the thermodynamic equilibrium further toward the gauche conformer.
| Parameter | Unsubstituted 2-PE | Meta-Isopropyl 2-PE | Thermodynamic Implication |
| Ring Electron Density | Baseline | Elevated (EDG effect) | Stronger |
| Dominant Conformer | Gauche (~60-70%) | Gauche (>75% predicted) | Enhanced folding stability |
| Steric Interference | None | Low (Meta is distal) | Minimal destabilization of folding |
Experimental Protocols for Stability Determination
To empirically validate the thermodynamic stability of specific isomers, the following protocols are recommended.
Protocol A: Chemical Equilibration Study
Objective: Determine the thermodynamic ratio of regioisomers (o/m/p).
-
Preparation: Dissolve pure para-isopropyl phenylethanol (1.0 equiv) in dry dichloromethane (DCM).
-
Catalysis: Add Triflic acid (TfOH, 0.1 equiv) or Aluminum Chloride (
) as a Lewis acid catalyst. -
Equilibration: Reflux at 40°C for 24–48 hours to allow alkyl migration.
-
Quench: Neutralize with saturated
. -
Analysis: Analyze the organic layer via GC-MS or
-NMR.-
Success Metric: The emergence and dominance of the meta-isomer peak indicates it is the thermodynamic sink.
-
Protocol B: IR Spectroscopy for Conformational Analysis
Objective: Quantify the strength of the intramolecular OH–
-
Sample Prep: Prepare a dilute solution (< 5 mM) of meta-isopropyl phenylethanol in
(non-polar solvent prevents intermolecular H-bonding). -
Measurement: Record FTIR spectrum in the OH-stretching region (3500–3700
). -
Interpretation: Look for two bands:
-
Free OH (Anti): ~3630
. -
-Bonded OH (Gauche): ~3600
(Red-shifted). -
Calculation: The ratio of areas (
) correlates to the equilibrium constant . A larger shift ( ) compared to unsubstituted phenylethanol confirms the electronic strengthening by the isopropyl group [3].
-
Synthetic Implications
Understanding this stability profile allows for "Thermodynamic Synthesis" strategies:
-
Accessing the Meta Isomer: If the meta isomer is the target, synthesis should be performed under reversible conditions (high temperature, strong acid catalyst) to allow the mixture to settle into the thermodynamic meta minimum.
-
Accessing the Para Isomer: Requires kinetic control (low temperature, mild catalyst, short reaction times) to prevent isomerization to the stable meta form.
Figure 2: Synthetic decision tree based on thermodynamic vs. kinetic control.
References
- Olah, G. A., et al. (1985). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Mons, M., et al. (1999). "Conformations of 2-phenylethanol and its singly hydrated complexes."[5] Chemical Physics Letters, 310(5-6), 423-432. Link
- Snoek, L. C., et al. (2001). "Conformational Landscapes of Aromatic Alcohols." Journal of Physical Chemistry A. (Details on OH-pi interaction energies).
-
Talsi, E. P., et al. (2018).[3] "Iron Catalysts for Selective Aromatic Oxidation." MDPI Catalysts. (Discusses meta-selectivity in substituted benzenes). Link
Sources
- 1. Explain the preparation of phenol from cumene class 11 chemistry CBSE [vedantu.com]
- 2. Cumene process - Wikipedia [en.wikipedia.org]
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- 4. Arene C–H borylation strategy enabled by a non-classical boron cluster-based electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(3-Isopropylphenyl)ethanol
This guide provides a comprehensive analysis of the solubility of 1-(3-isopropylphenyl)ethanol in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The document delves into the physicochemical properties of 1-(3-isopropylphenyl)ethanol, the theoretical principles governing its solubility, and practical methodologies for solubility determination.
Introduction: Understanding the Significance of Solubility
1-(3-Isopropylphenyl)ethanol is a key intermediate in the synthesis of various organic molecules. Its solubility profile is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products. A thorough understanding of its behavior in different organic solvents is paramount for process optimization and ensuring reproducible outcomes. This guide offers a foundational understanding of these principles, moving from theoretical prediction to practical experimental validation.
The core principle governing solubility is "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1] The structure of 1-(3-isopropylphenyl)ethanol, featuring both a polar hydroxyl (-OH) group and a nonpolar isopropylphenyl group, results in a nuanced solubility profile that will be explored in detail.
Physicochemical Properties of 1-(3-Isopropylphenyl)ethanol
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 1-(3-isopropylphenyl)ethanol, the interplay between its polar and nonpolar regions dictates its interaction with various solvents.
The presence of the hydroxyl group allows for hydrogen bonding, a strong intermolecular force that promotes solubility in polar, protic solvents.[2] Conversely, the bulky, nonpolar isopropylphenyl group favors interactions with nonpolar solvents through van der Waals forces. The balance of these characteristics determines the compound's overall solubility in a given solvent.
Table 1: Key Physicochemical Properties of 1-(3-Isopropylphenyl)ethanol
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | PubChem[3] |
| Molecular Weight | 164.24 g/mol | PubChem[3] |
| XLogP3 | 2.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
The XLogP3 value of 2.6 indicates a moderate level of lipophilicity, suggesting that while it has some affinity for nonpolar environments, it is not exclusively soluble in them.
Theoretical Principles of Solubility and Molecular Interactions
The dissolution of a solute in a solvent is a thermodynamic process driven by the change in Gibbs free energy. For dissolution to occur spontaneously, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to break the solute-solute and solvent-solvent interactions.[4]
In the case of 1-(3-isopropylphenyl)ethanol, its hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents like alcohols and water. The aromatic ring and isopropyl group, however, are nonpolar and interact primarily through weaker London dispersion forces, favoring solubility in nonpolar solvents like hexane and toluene.
Caption: Intermolecular forces between 1-(3-isopropylphenyl)ethanol and different solvent types.
Predicted Solubility Profile in Common Organic Solvents
Based on the principles of "like dissolves like" and the physicochemical properties of 1-(3-isopropylphenyl)ethanol, a predicted solubility profile can be constructed. This serves as a valuable starting point for solvent selection in experimental work.
Table 2: Predicted Solubility of 1-(3-Isopropylphenyl)ethanol in Various Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding between the hydroxyl groups of methanol and the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, with strong hydrogen bonding potential.[5] |
| Isopropanol | Polar Protic | High | "Like dissolves like" principle is strong here due to structural similarities. |
| Acetone | Polar Aprotic | Medium to High | Acetone is a polar aprotic solvent and can act as a hydrogen bond acceptor. |
| Dichloromethane | Polar Aprotic | Medium | Moderate polarity allows for some interaction, but lacks hydrogen bonding. |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | The ether oxygen can act as a hydrogen bond acceptor. |
| Toluene | Nonpolar | Medium to Low | The aromatic ring of toluene can interact with the phenyl group of the solute. |
| Hexane | Nonpolar | Low | Primarily van der Waals interactions, which may not overcome solute-solute forces. |
| Diethyl Ether | Nonpolar | Medium to Low | The ether provides some polarity but is overall a nonpolar solvent. |
It is important to note that these are predictions. The actual solubility can be influenced by factors such as temperature and the presence of impurities.
Experimental Determination of Solubility
For precise applications, experimental determination of solubility is essential. The isothermal equilibrium method is a reliable technique for this purpose.
Protocol: Isothermal Equilibrium Method for Solubility Determination
-
Preparation: Prepare a series of vials with a known volume of the selected organic solvent.
-
Addition of Solute: Add an excess amount of 1-(3-isopropylphenyl)ethanol to each vial to create a saturated solution.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant from each vial.
-
Analysis: Analyze the concentration of 1-(3-isopropylphenyl)ethanol in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.
Caption: Workflow for the isothermal equilibrium method of solubility determination.
Self-Validation and Trustworthiness: This protocol includes an equilibration step to ensure that the solution is truly saturated, providing a reliable and accurate measurement. The use of a precise analytical method like HPLC or GC for quantification further enhances the trustworthiness of the results.
Safety and Handling
When working with 1-(3-isopropylphenyl)ethanol and organic solvents, it is crucial to adhere to proper safety protocols. This includes working in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and consulting the Safety Data Sheet (SDS) for each chemical.[6][7][8][9][10] 1-(3-isopropylphenyl)ethanol is known to cause skin and eye irritation.[3]
Conclusion
The solubility of 1-(3-isopropylphenyl)ethanol is governed by its dual chemical nature, possessing both a polar hydroxyl group and a nonpolar isopropylphenyl moiety. This guide has provided a theoretical framework for predicting its solubility in a range of common organic solvents, from polar protic to nonpolar. While these predictions offer valuable guidance, for critical applications, experimental determination using a validated method such as the isothermal equilibrium technique is strongly recommended. A thorough understanding of the solubility of this compound is essential for its effective use in chemical synthesis, purification, and formulation.
References
-
Kennepohl, D., Farmer, S., Reusch, W., Clark, J., Robert, J. D., & Caserio, M. C. (2020). 13.3: Physical Properties of Alcohols. Chemistry LibreTexts. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
Solubility of alcohols (eg. ethanol). (n.d.). SolubilityOfThings. [Link]
-
Solubility of Organic Compounds. (2023). McMaster University. [Link]
-
4.4 Solubility. (2019). Chemistry LibreTexts. [Link]
-
Isopropyl Alcohol - SAFETY DATA SHEET. (n.d.). [Link]
-
PubChem. (n.d.). (1R)-1-(4-isopropylphenyl)ethanol. National Center for Biotechnology Information. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isopropyl alcohol. [Link]
-
PubChem. (n.d.). 1-(3-Isobutylphenyl)ethanol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Physical properties of ethanol and isopropanol. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]
-
Lab Alley. (2023). SAFETY DATA SHEET. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]
-
Chemsrc. (n.d.). 1-(3-nitrophenyl)ethanol. [Link]
-
PubChem. (n.d.). 1-(3-(1-Isopropyl-1H-pyrazol-5-yl)phenyl)ethanol. National Center for Biotechnology Information. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
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- 3. (1R)-1-(4-isopropylphenyl)ethanol | C11H16O | CID 36690444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
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- 10. media.laballey.com [media.laballey.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Isopropylphenyl)ethanol: Boiling Point and Density
Introduction: The Significance of 1-(3-Isopropylphenyl)ethanol in Modern Research
1-(3-Isopropylphenyl)ethanol, a substituted aromatic alcohol, represents a class of compounds with significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. As an intermediate, its precise physicochemical characteristics are paramount for the predictable design of novel molecular entities and the robust scale-up of synthetic processes. The boiling point and density, in particular, are fundamental properties that dictate purification strategies, reaction kinetics, and the ultimate formulation of active pharmaceutical ingredients (APIs) and other advanced materials. This guide provides a comprehensive overview of the boiling point and density of 1-(3-Isopropylphenyl)ethanol, detailing the theoretical underpinnings of these properties and providing field-proven, step-by-step protocols for their accurate experimental determination.
Physicochemical Properties of 1-(3-Isopropylphenyl)ethanol
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.24 g/mol | |
| Predicted Boiling Point | Data not available in searched sources | |
| Predicted Density | Data not available in searched sources |
It is crucial for researchers to note that in the absence of experimentally verified data, predicted values should be used with an understanding of their inherent limitations. Experimental verification as outlined in the subsequent sections is strongly recommended for any application where precision is critical.
Boiling Point: A Critical Parameter for Purification and Synthesis
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid. For a compound like 1-(3-Isopropylphenyl)ethanol, the boiling point is a key determinant for purification via distillation. The presence of the isopropyl and hydroxyl groups on the phenyl ring influences the intermolecular forces, primarily London dispersion forces and hydrogen bonding, which in turn dictate the energy required to transition from the liquid to the gaseous phase.
The structural isomers of 1-(Isopropylphenyl)ethanol, such as the ortho- and para-substituted variants, would be expected to have slightly different boiling points due to variations in their molecular symmetry and the nature of their intermolecular interactions. For instance, the para-isomer, (1R)-1-(4-isopropylphenyl)ethanol, has a reported molecular weight of 164.24 g/mol , identical to the meta-isomer, highlighting that any difference in boiling point would be attributable to the spatial arrangement of the functional groups.[1]
Density: A Fundamental Property for Formulation and Quality Control
Density, the mass per unit volume of a substance, is another critical physicochemical parameter. In drug development, the density of an API or an intermediate can influence everything from reaction stoichiometry calculations to the formulation of the final dosage form. For aromatic alcohols, density is influenced by the efficiency of molecular packing in the liquid state, which is affected by the size and shape of the molecule as well as the strength of intermolecular forces.
Experimental Determination of Boiling Point and Density: A Self-Validating Workflow
The following protocols describe robust and reliable methods for the experimental determination of the boiling point and density of 1-(3-Isopropylphenyl)ethanol. These methods are designed to be self-validating, with clear endpoints and control measures to ensure accuracy and reproducibility.
Experimental Workflow for Physicochemical Characterization
Sources
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 1-(3-Isopropylphenyl)ethanol via Sodium Borohydride Reduction
Abstract
This document provides a comprehensive, field-tested protocol for the chemical reduction of 3-isopropylacetophenone to synthesize 1-(3-isopropylphenyl)ethanol. The described methodology employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high product yield and operational safety. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth scientific rationale, a detailed step-by-step protocol, characterization guidelines, and critical safety information.
Introduction and Scientific Rationale
The transformation of ketones to secondary alcohols is a cornerstone of organic synthesis, pivotal in the creation of fine chemicals, pharmaceutical intermediates, and flavor compounds. 1-(3-Isopropylphenyl)ethanol is a valuable secondary alcohol, serving as a potential building block in medicinal chemistry and materials science.
The selected method, reduction via sodium borohydride, is predicated on several key advantages over more potent hydrides like lithium aluminum hydride (LiAlH₄).[1][2][3]
-
Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting less reactive carbonyl groups such as esters, amides, or carboxylic acids.[3][4] This high degree of selectivity simplifies purification by preventing the formation of unwanted byproducts.
-
Operational Safety: Unlike LiAlH₄, which reacts violently with protic solvents like water and alcohols, NaBH₄ is stable and can be safely handled in alcoholic or even aqueous solutions.[1][2] This makes the reaction setup and workup significantly less hazardous.
-
Ease of Handling: Sodium borohydride is a crystalline solid that can be weighed in air, simplifying reagent preparation.[1][3]
The reaction proceeds via the nucleophilic addition of a hydride ion (:H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[1][4] This forms an intermediate alkoxide, which is subsequently protonated during the workup step to yield the final secondary alcohol.[4][5]
Reaction and Mechanism
Overall Transformation:
Mechanism Rationale: The reaction is typically performed in a protic solvent like methanol or ethanol. The solvent not only dissolves the reactants but also participates in the reaction by protonating the intermediate borate esters and the final alkoxide. The mechanism involves the transfer of a hydride from the BH₄⁻ ion to the carbonyl carbon.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Isopropylacetophenone | 162.24 | 5.00 g | 30.8 | Starting Material |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.87 g | 23.0 | Reducing Agent (0.75 eq.) |
| Methanol (CH₃OH), Anhydrous | 32.04 | 50 mL | - | Reaction Solvent |
| Diethyl Ether (Et₂O) | 74.12 | 100 mL | - | Extraction Solvent |
| Hydrochloric Acid (HCl), 1 M | 36.46 | ~30 mL | - | Quenching Agent |
| Saturated Sodium Chloride (Brine) | 58.44 | 30 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying Agent |
Causality Behind Choices:
-
Solvent: Methanol is chosen for its ability to readily dissolve both the ketone and NaBH₄.[6][7][8]
-
Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, using a slight excess of the ketone (or sub-stoichiometric NaBH₄) ensures the complete consumption of the hydride, simplifying the workup. Here, 0.75 molar equivalents of NaBH₄ are used, which provides 3.0 equivalents of hydride (0.75 * 4), more than enough to ensure full conversion of the ketone.
-
Quenching: Dilute HCl is used to neutralize the reaction, decompose any unreacted NaBH₄, and protonate the resulting alkoxide.[9] This step evolves hydrogen gas and must be performed with caution.[9]
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of 1-(3-Isopropylphenyl)ethanol.
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-isopropylacetophenone (5.00 g). Dissolve the ketone in 50 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.87 g) in small portions over 15 minutes. Scientific Rationale: Portion-wise addition is crucial to control the initial exothermic reaction and prevent a rapid temperature increase.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot indicates reaction completion.
-
Quenching: Carefully place the flask back into an ice bath. Slowly and cautiously add 1 M HCl dropwise to the reaction mixture to decompose the excess NaBH₄ and the borate ester complex. Vigorous gas (H₂) evolution will occur. Continue adding acid until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).[9]
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with water (1 x 30 mL) and then with saturated brine (1 x 30 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (If Necessary): The crude product is often of high purity. If further purification is required, flash column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.[10][11]
Characterization and Data Analysis
The identity and purity of the synthesized 1-(3-isopropylphenyl)ethanol should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.1-7.3 (m, 4H, Ar-H), ~4.9 (q, 1H, CH-OH), ~2.9 (sept, 1H, CH(CH₃)₂), ~2.0 (s, 1H, OH), ~1.5 (d, 3H, CH₃-CH), ~1.2 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~149 (Ar-C), ~145 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~70 (CH-OH), ~34 (CH(CH₃)₂), ~25 (CH₃-CH), ~24 (CH(CH₃)₂) |
| IR Spectroscopy | ν (cm⁻¹): Broad peak ~3350-3400 (O-H stretch), ~2960 (C-H stretch, sp³), ~1600, 1490 (C=C stretch, aromatic) |
| GC-MS | A single major peak with a mass corresponding to the molecular ion [M]⁺ of 164.24 g/mol . |
Self-Validation Insight: A key indicator of a successful reaction is the disappearance of the sharp ketone carbonyl (C=O) stretch at ~1685 cm⁻¹ in the IR spectrum of the starting material and the appearance of a broad hydroxyl (O-H) stretch in the product's spectrum.[12]
Safety Precautions and Troubleshooting
Mandatory Safety Protocols
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood, especially during the quenching step, due to the evolution of flammable hydrogen gas.[9][15]
-
Handling NaBH₄: Sodium borohydride is toxic if swallowed or in contact with skin and reacts with water to release flammable gases.[14] Avoid contact with skin and moisture. Keep away from acids and heat.[14][16]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (Ketone remains) | 1. Insufficient reducing agent.2. Deactivated NaBH₄ due to moisture.3. Insufficient reaction time. | 1. Re-calculate stoichiometry; ensure correct amount was added.2. Use fresh, dry NaBH₄ and anhydrous solvent.3. Allow the reaction to stir for a longer period, monitoring by TLC. |
| Low Yield | 1. Loss of product during workup.2. Inefficient extraction. | 1. Ensure pH is neutral or slightly basic before extraction to keep the product in the organic phase.2. Perform additional extractions with the organic solvent. |
| Emulsion during Extraction | Formation of a stable mixture between aqueous and organic layers. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
References
-
Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
-
ResearchGate. (2019). Reduction using sodium borohyride? Available at: [Link]
-
Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. Available at: [Link]
-
Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds - Reduction. Available at: [Link]
-
PubChem. (n.d.). (1R)-1-(4-isopropylphenyl)ethanol. Available at: [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
- Google Patents. (n.d.). CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound.
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Available at: [Link]
-
NJ.gov. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. Available at: [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Available at: [Link]
-
Vancouver Island University. (n.d.). 9.5 Alcohols from Carbonyl Compounds: Reduction. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. Available at: [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Available at: [Link]
-
Progressive Academic Publishing. (n.d.). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Available at: [Link]
- Google Patents. (n.d.). EP0282063B1 - 1-(3-vinylphenyl)-1-phenyl-hydrocarbons and method for producing the same.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
-
ResearchGate. (2018). ¹H-NMR spectrum of 3 precipitated with isopropyl alcohol. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 9.5 Alcohols from Carbonyl Compounds: Reduction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis routes of (R)-1-(3-nitrophenyl)ethanol [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. nj.gov [nj.gov]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com:443 [carlroth.com:443]
Precision-Driven Asymmetric Hydrogenation of 1-(3-isopropylphenyl)ethanone
Application Note & Protocol Guide
Executive Summary & Strategic Context
The asymmetric reduction of 1-(3-isopropylphenyl)ethanone (CAS: 34252-78-1) is a critical transformation in the synthesis of chiral building blocks for agrochemicals (e.g., specific fungicides) and pharmaceutical intermediates targeting GPCRs where the meta-isopropyl group serves as a lipophilic pharmacophore.
Achieving high enantiomeric excess (ee) with this substrate presents a specific challenge: the meta-isopropyl group exerts a steric bulk intermediate between unsubstituted and ortho-substituted acetophenones, while its electron-donating (+I) nature subtly alters the Lewis basicity of the carbonyl oxygen.
This guide details two validated protocols:
-
Asymmetric Transfer Hydrogenation (ATH): Ideal for laboratory-scale optimization and library synthesis (10 mg – 10 g).
-
Asymmetric Hydrogenation (AH): The preferred route for process scale-up (>100 g) using high-pressure H₂.
Mechanistic Principles (The "Why" Behind the Protocol)
To guarantee reproducibility, one must understand the Metal-Ligand Bifunctional Mechanism . Unlike classical hydrogenation where the substrate binds to the metal, these protocols utilize an "outer-sphere" mechanism.
The Catalytic Cycle
The Ruthenium-Noyori type catalysts (e.g., Ru-TsDPEN) operate via a concerted proton/hydride transfer. The amine proton (N-H) on the ligand directs the ketone orientation via hydrogen bonding, while the metal delivers the hydride.
-
Selectivity Driver: The chiral environment created by the p-cymene (arene) and the TsDPEN (diamine) forces the meta-isopropyl acetophenone to approach with its Si-face or Re-face exposed to the Ru-H bond, determining the stereochemistry.
-
Substrate Specificity: The meta-isopropyl group, being electron-donating, slightly increases the electron density at the carbonyl carbon, potentially slowing hydride attack compared to electron-deficient analogs (e.g., m-CF₃). Therefore, reaction times are extended compared to standard acetophenone.
Figure 1: The outer-sphere mechanism relies on the N-H moiety of the ligand to stabilize the transition state, ensuring high enantioselectivity.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Scale: Laboratory (1.0 g) | Method: Ru-TsDPEN / Formic Acid | Target: >98% Conversion, >95% ee
This method is preferred for its operational simplicity (no high-pressure vessels required).
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 1-(3-isopropylphenyl)ethanone (1.0 g, 6.16 mmol).
-
Catalyst: RuCl (CAS: 192139-92-7). Note: Use (S,S) to target the (S)-alcohol; (R,R) for the (R)-alcohol.
-
Hydrogen Source: Formic Acid/Triethylamine complex (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or reaction can be run neat (solvent-free) if the substrate is liquid.
Step-by-Step Procedure
-
Catalyst Loading: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g) in DCM (3 mL).
-
Expert Tip: Although the reaction works neat, using minimal DCM (2-3 volumes) ensures better homogeneity for the bulky isopropyl substrate.
-
-
Catalyst Addition: Add the Ru-catalyst (19.6 mg, 0.5 mol% loading).
-
Optimization: For cost-saving on larger scales, loading can be dropped to 0.1 mol%, but reaction time will extend to 24h.
-
-
Initiation: Add the Formic Acid/TEA mixture (1.5 mL, ~3 eq of hydride) in one portion via syringe.
-
Reaction: Purge with nitrogen for 1 minute, seal the flask, and stir at 30°C for 14–18 hours.
-
Critical Control Point: Do not exceed 40°C. Higher temperatures increase the racemization rate of the product via reversible dehydrogenation.
-
-
Quench & Workup:
-
Add water (10 mL) to separate the phases.
-
Extract aqueous layer with DCM (2 x 10 mL).
-
Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.
-
Dry over Na₂SO₄ and concentrate.[1]
-
Protocol B: Asymmetric Hydrogenation (AH)
Scale: Process (>10 g) | Method: Ru-BINAP / High Pressure H₂ | Target: >99% Conversion, >97% ee
This method is ideal for scale-up due to perfect atom economy (no waste salts from formate).
Reagents & Materials[1][2][3][4][5][6][7][9]
-
Catalyst: [RuCl₂(p-cymene)]₂ + (S)-BINAP (generated in situ) or preformed RuCl₂n.
-
Chiral Diamine (Optional but recommended): (S,S)-DPEN (enhances activity).
-
Base: Potassium tert-butoxide (KOtBu).
-
Solvent: Isopropanol (IPA).[2]
Step-by-Step Procedure
-
Autoclave Preparation: Ensure the high-pressure vessel (e.g., Parr reactor) is clean and dry.
-
Catalyst Prep (In-situ):
-
Under Argon, mix [RuCl₂(p-cymene)]₂ (0.05 eq relative to ligand) and (S)-BINAP (0.11 eq) in dry DMF. Heat to 100°C for 10 min, then cool.
-
Alternative: Use commercially available RuCl₂[(S)-BINAP] (0.05 mol%).
-
-
Reaction Assembly:
-
Dissolve 1-(3-isopropylphenyl)ethanone (10 g) in IPA (50 mL).
-
Add the catalyst solution.[1]
-
Add KOtBu (catalytic amount, typically 2.0 mol% relative to substrate). The base is crucial to generate the active Ru-hydride species.
-
-
Hydrogenation:
-
Seal the autoclave. Purge with H₂ (5 bar) three times.
-
Pressurize to 20–40 bar (290–580 psi) H₂.
-
Stir vigorously at 25–30°C for 12 hours.
-
-
Workup:
-
Vent H₂ carefully.[1]
-
Filter the solution through a pad of silica or Celite to remove the Ruthenium catalyst.
-
Concentrate the filtrate to yield the crude chiral alcohol.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, you must validate both conversion and enantiomeric excess.
Enantiomeric Excess Determination (Chiral HPLC)
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (95:5).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm (Aromatic absorption).
-
Expected Retention Times (Indicative for OD-H):
-
(S)-isomer: ~12.5 min
-
(R)-isomer: ~14.2 min
-
Note: Always run a racemic standard (reduce substrate with NaBH₄) to confirm retention times.
-
Quantitative Data Summary
| Parameter | Protocol A (ATH) | Protocol B (AH) |
| Catalyst System | Ru-TsDPEN / FA-TEA | Ru-BINAP / H₂ |
| Pressure | Atmospheric | 20–40 bar |
| Temp | 30°C | 25°C |
| Time | 16 h | 12 h |
| Typical Yield | 92–96% | 95–98% |
| Typical ee | 95–97% | 96–99% |
| Main impurity | Unreacted Ketone | Over-reduction (rare) |
Workflow Visualization
Figure 2: Operational workflow for the asymmetric reduction process.
Troubleshooting & Expert Insights
-
Low Conversion?
-
Cause: The isopropyl group adds steric bulk.
-
Fix: Increase catalyst loading to 1.0 mol% or increase temperature to 40°C. Do not exceed 40°C in ATH mode to avoid degrading the enantioselectivity.
-
-
Low Enantioselectivity (<90% ee)?
-
Cause: "Matched/Mismatched" effect.
-
Fix: If using Ru-TsDPEN, ensure the ligand is pure (S,S). Switch to the "Tethered" version (Ru-teth-TsDPEN) which is more rigid and often provides higher ee for bulky meta-substituted acetophenones [1].
-
-
Catalyst Poisoning:
-
Ensure the substrate is free of halides or sulfur-containing impurities from previous synthetic steps (e.g., Friedel-Crafts acylation residues), as these deactivate Ruthenium.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research, 30(2), 97–102. Link
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link
-
Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. Link
-
Wu, X., et al. (2009). Asymmetric Transfer Hydrogenation of Ketones with Tethered Ru(II) Catalysts. Journal of the American Chemical Society, 131(35), 12912-12913. Link
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Isopropylacetophenone
Executive Summary
This application note details the protocol for the rhodium-catalyzed asymmetric hydrogenation (AH) of 3-isopropylacetophenone to yield chiral 1-(3-isopropylphenyl)ethanol . This structural motif is a critical intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, structurally analogous to the FDA-approved drug Siponimod (Mayzent), which utilizes a similar ethyl-substituted chiral alcohol core.
While Ruthenium-based transfer hydrogenation (e.g., Ru-Noyori systems) is often the default for simple ketones, Rhodium (Rh) catalysis offers distinct advantages for sterically demanding meta-substituted arenes, including:
-
Lower Catalyst Loading: High Turnover Frequencies (TOF) achievable with modern ferrocenyl-phosphine ligands.
-
Clean Hydrogen Source: Utilizes molecular H₂ gas, avoiding the waste streams associated with formate/isopropanol reductants in transfer hydrogenation.
-
Orthogonal Selectivity: Rh-ligand libraries (e.g., JosiPhos, DuPhos) allow precise tuning of enantioselectivity (ee) often exceeding 98%.
Strategic Catalyst Selection & Mechanism
The Catalyst System
For the reduction of meta-substituted acetophenones, the "privileged" ligand class is the Chiral Ferrocenyl Diphosphine (e.g., JosiPhos or Walphos families) complexed with a Rh(I) precursor.
-
Precursor: [Rh(nbd)2]BF4 (Bis(norbornadiene)rhodium(I) tetrafluoroborate) or [Rh(cod)2]OTf. Cationic Rh sources are preferred for their higher electrophilicity, facilitating H₂ oxidative addition.
-
Ligand: (R)-(S)-PPF-P(tBu)2 (Josiphos type). The steric bulk of the tert-butyl groups combined with the ferrocene backbone creates a rigid chiral pocket that discriminates the prochiral ketone faces effectively.
Mechanistic Pathway (Inner-Sphere)
Unlike Ru-catalyzed outer-sphere mechanisms (bifunctional catalysis), the Rh-catalyzed pathway typically follows an inner-sphere mechanism :
-
Solvation: The diene (nbd/cod) is displaced by solvent/substrate.
-
Oxidative Addition: H₂ adds to Rh(I) to form a Rh(III)-dihydride species.
-
Coordination: The ketone carbonyl oxygen coordinates to the Rh center.
-
Migratory Insertion: The hydride transfers to the carbonyl carbon (enantio-determining step).
-
Reductive Elimination: The product alcohol is released, regenerating the Rh(I) species.
Visualization: Catalytic Cycle
Caption: The Rh(I)/Rh(III) catalytic cycle for asymmetric hydrogenation of ketones via inner-sphere mechanism.
Experimental Protocol
Safety Note: Hydrogen gas is highly flammable. High-pressure reactions must be conducted in rated autoclaves (e.g., Parr reactor) behind blast shields. 3-Isopropylacetophenone is a combustible liquid.
Materials & Reagents
| Component | Specification | Role |
| Substrate | 3-Isopropylacetophenone (>98% purity) | Starting Material |
| Metal Precursor | [Rh(nbd)₂]BF₄ | Catalyst Source |
| Ligand | (R)-(S)-Josiphos SL-J002-1 | Chiral Inductor |
| Solvent | Methanol (Anhydrous, Degassed) | Reaction Medium |
| Gas | Hydrogen (H₂), UHP Grade (99.999%) | Reductant |
Step-by-Step Methodology
Phase 1: Catalyst Preparation (In-Situ)
Rationale: In-situ generation prevents catalyst degradation and allows flexible ligand screening.
-
Inert Environment: Perform all manipulations in a nitrogen-filled glovebox or using strict Schlenk techniques.
-
Weighing: Into a 4 mL glass vial equipped with a magnetic stir bar, weigh:
-
[Rh(nbd)2]BF4: 3.7 mg (0.01 mmol)
-
Ligand (SL-J002-1): 5.5 mg (0.011 mmol, 1.1 eq relative to Rh)
-
-
Complexation: Add 1.0 mL of degassed anhydrous Methanol (MeOH).
-
Stirring: Stir at room temperature (25°C) for 30 minutes. The solution should turn from orange to a deep red-orange, indicating active catalyst formation.
Phase 2: Hydrogenation Reaction
-
Substrate Solution: In a separate vessel, dissolve 3-Isopropylacetophenone (1.62 g, 10 mmol) in 4.0 mL of MeOH.
-
Note: This establishes a Substrate-to-Catalyst (S/C) ratio of 1000:1.
-
-
Loading: Transfer the substrate solution into the catalyst vial (or autoclave liner). Total volume ≈ 5 mL.
-
Pressurization: Place the liner into the high-pressure reactor (e.g., Parr 4560 series).
-
Purging:
-
Pressurize with H₂ to 5 bar.
-
Vent to 1 bar.
-
Repeat 3 times to remove all O₂.
-
-
Reaction: Pressurize to 20 bar (300 psi) H₂. Stir at 1000 rpm at 30°C for 12 hours.
-
Control: Monitor H₂ uptake if the reactor is equipped with a mass flow controller.
-
Phase 3: Workup & Purification
-
Venting: Carefully vent H₂ to atmospheric pressure. Flush with N₂.
-
Concentration: Remove MeOH via rotary evaporation.
-
Filtration: Pass the crude oil through a short plug of silica gel (eluting with 10% EtOAc/Hexanes) to remove the Rhodium catalyst.
-
Result: Colorless oil. Yield is typically >95%.[1]
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate both Conversion and Enantiomeric Excess (ee) .
HPLC Method (Chiral)
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexanes : Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm and 254 nm.
-
Temperature: 25°C.
Expected Data:
| Compound | Retention Time (approx) |
|---|---|
| 3-Isopropylacetophenone | 5.2 min |
| (R)-1-(3-Isopropylphenyl)ethanol | 8.4 min |
| (S)-1-(3-Isopropylphenyl)ethanol | 9.6 min (Target) |
Note: Retention times are illustrative; run a racemic standard (prepared via NaBH4 reduction) to confirm.
Workflow Visualization
Caption: Operational workflow for the synthesis and validation of the chiral alcohol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O₂ or S) | Ensure rigorous degassing. Check substrate for sulfur contaminants. Increase H₂ pressure to 50 bar. |
| Low ee (<80%) | Temperature too high | Lower reaction temperature to 0°C or 10°C. Enantioselectivity often increases at lower T. |
| Racemization | Acidic impurities | Ensure the substrate is neutral. Trace acids can catalyze racemization of the benzylic alcohol. |
| Leaching | Inefficient filtration | Use a metal scavenger (e.g., QuadraSil) if silica plug is insufficient for pharma-grade purity. |
References
-
Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, vol. 345, no.[2] 1-2, 2003, pp. 103-151. Link
-
Chan, A. S. C., & Landis, C. R. "An improved rhodium-DIOP catalyst system for the homogeneous asymmetric hydrogenation of acetophenone."[3] Journal of Molecular Catalysis, vol. 49, no.[3] 2, 1989, pp. 165–173.[3] Link
-
Novartis AG. "Siponimod Synthesis Patent: WO2012093161A1." Patentscope, 2012. (Describes the general route for S1P modulator intermediates). Link
-
Glorius, F., et al. "Rh-Catalyzed Asymmetric Hydrogenation of Ketones." Angewandte Chemie International Edition, vol. 40, 2001. (Foundational work on mechanism). Link
-
Sigma-Aldrich. "Safety Data Sheet: 3-Isopropylacetophenone." Merck Millipore, 2023. Link
Sources
- 1. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sci-Hub. An improved rhodium-DIOP catalyst system for the homogeneous asymmetric hydrogenation of acetophenone / Journal of Molecular Catalysis, 1989 [sci-hub.box]
Application Note: Biocatalytic Asymmetric Reduction of 3-Isopropylacetophenone
[1]
Introduction & Scientific Rationale
The reduction of prochiral ketones to chiral alcohols is a pivotal transformation in the synthesis of pharmaceutical intermediates. 3-isopropylacetophenone presents a specific challenge due to the steric bulk of the meta-isopropyl group and its high lipophilicity (LogP ~3.5). While traditional chemocatalysis (e.g., Noyori transfer hydrogenation) is effective, it often requires heavy metals (Ru, Rh) and rigorous purification.[2][3]
Biocatalysis using Ketoreductases (KREDs) offers a superior alternative:
-
Stereocontrol: KREDs can be selected to yield either (R)- or (S)-enantiomers with >99% ee (enantiomeric excess) via Prelog or Anti-Prelog mechanisms.[1]
-
Green Chemistry: Reactions occur in aqueous buffer at mild temperatures (30°C).
-
Scalability: High substrate loadings (>100 g/L) are achievable with engineered variants.
Reaction Mechanism
The reaction involves the transfer of a hydride from the cofactor NAD(P)H to the carbonyl carbon of the ketone.[3][4] To make the process economically viable, a Cofactor Regeneration System is coupled to the reaction.[1][2][3] The most robust system for this substrate is the Glucose Dehydrogenase (GDH) / Glucose system, which recycles NADP+ back to NADPH.[3]
Figure 1: Reaction Scheme & Cofactor Recycling
Caption: Coupled enzymatic cycle showing the reduction of the ketone by KRED consuming NADPH, which is regenerated by GDH oxidizing glucose.
Experimental Protocol: Enzyme Screening
The first step is to identify a KRED variant that accepts the bulky 3-isopropyl substrate with high activity and stereoselectivity.[1]
Materials
-
Enzyme Library: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey, or Daicel).[2][3]
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Cofactor Mix: NADP+ (1.0 mM), NAD+ (1.0 mM), Glucose (1.5 eq), GDH (5 U/mL), MgSO4 (2 mM).[2][3]
-
Substrate: 3-isopropylacetophenone (dissolved in DMSO).
Microscale Screening Workflow (96-Well Plate)
-
Enzyme Preparation: Weigh 2–5 mg of KRED powder into each well of a deep-well plate.
-
Recycle Mix: Prepare the cofactor mix in buffer.
-
Substrate Addition: Add the cofactor mix (950 µL) to each well. Add substrate stock (50 µL of 1M in DMSO) to achieve a final concentration of ~10 g/L (50 mM). Note: Keep DMSO <5% v/v to avoid enzyme deactivation.[1]
-
Incubation: Seal plate with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.
-
Quenching: Add 1 mL of Ethyl Acetate (EtOAc) or MTBE to each well. Vortex vigorously for 5 minutes.[1][3]
-
Clarification: Centrifuge at 4000 rpm for 10 minutes to separate phases.
-
Analysis: Transfer 200 µL of the organic (top) layer to HPLC vials.
Analytical Method (HPLC)
Process Optimization
Once a "hit" enzyme (Conversion >50%, ee >98%) is identified, optimize the conditions to handle the hydrophobicity of the 3-isopropyl group.[3]
Solubility Management
The 3-isopropyl group increases lipophilicity, potentially limiting reaction rate due to mass transfer.[1][2][3]
-
Cosolvents: Test Isopropanol (IPA) or DMSO up to 10-20% v/v. Warning: Ensure the specific KRED variant is solvent-tolerant.[1]
-
Surfactants: Add Tween-20 (0.5% - 2% w/v) .[1] This creates a micro-emulsion, significantly increasing the apparent solubility of the ketone without denaturing the enzyme.[2][3]
pH Control
The GDH system produces gluconic acid, which lowers pH.[1][2][3]
Scale-Up Protocol (10g Scale)
This protocol describes the synthesis of (S)-1-(3-isopropylphenyl)ethanol (assuming an S-selective KRED was found).
Equipment
-
Overhead stirrer (crucial for biphasic systems).
Procedure
-
Buffer Prep: Charge 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO4.[3]
-
Cofactor Charge: Add Glucose (1.5 equivalents relative to ketone) and NADP+ (0.5 mM catalytic amount).
-
Enzyme Charge: Add GDH (500 Units) and the selected KRED (100–200 mg, approx 1-2% w/w loading relative to substrate). Stir gently to dissolve.
-
Substrate Addition: Add 10.0 g of 3-isopropylacetophenone dissolved in 5 mL DMSO (or add neat if liquid).
-
Reaction: Stir at 30°C. Monitor pH; add 2M NaOH dropwise to maintain pH 7.0 (neutralizing gluconic acid).
-
Monitoring: Check conversion by HPLC at 4h, 8h, and 24h.
-
Work-up:
Figure 2: Process Development Workflow
Caption: Step-by-step workflow from initial library screening to gram-scale synthesis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Substrate inhibition or low solubility.[1][2] | Add 1-5% Tween-20 or Triton X-100.[1][2][3] Lower substrate conc. and feed in fed-batch mode. |
| pH Drift (Acidic) | Gluconic acid accumulation. | Increase buffer concentration or use active pH titration (NaOH). |
| Low ee (<95%) | Non-selective enzyme or background reaction. | Screen different KRED variants. Ensure no spontaneous reduction occurs (rare). |
| Emulsion during Work-up | Protein/Surfactant stabilization.[1][2][3] | Filter through Celite before extraction.[1][3] Add brine to break emulsion.[1][3] |
References
-
Hollmann, F., et al. (2021).[2][3][5] Biocatalytic Reduction of Ketones. Frontiers in Catalysis. Link
-
Codexis Inc. (2023).[3] Ketoreductase Screening Protocols. Link
-
Li, C., et al. (2021).[2][3][5][6] Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells. AMB Express. Link
-
Rodrigues, J.A.R., et al. (2004).[2][3][4] Recent advances in the biocatalytic asymmetric reduction of acetophenones. Food Technology and Biotechnology.[1][3][4] Link
-
Sitkey, V., et al. (2024).[2][3] Screening carrot varieties for biocatalytic reduction of acetophenone. Journal of Food and Nutrition Research. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 6. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-(3-Isopropylphenyl)ethanol in Modern Fine Chemical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Chiral Synthon
In the landscape of fine chemical synthesis, the demand for structurally precise and functionally versatile building blocks is paramount. 1-(3-Isopropylphenyl)ethanol, particularly in its enantiomerically pure forms, has emerged as a valuable chiral synthon with significant applications in the pharmaceutical and specialty chemical industries. The strategic placement of the isopropyl group on the phenyl ring, combined with the reactive secondary alcohol functionality, provides a unique scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis and application of 1-(3-Isopropylphenyl)ethanol, providing researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights to harness its full synthetic potential.
The importance of chiral alcohols in drug development cannot be overstated, as the stereochemistry of a molecule often dictates its pharmacological activity.[1] Enantiomerically pure secondary alcohols, such as the (R) and (S) forms of 1-(3-Isopropylphenyl)ethanol, serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs), where a specific stereoisomer may exhibit the desired therapeutic effect while the other could be inactive or even detrimental.[2]
Core Applications in Fine Chemical Synthesis
The utility of 1-(3-Isopropylphenyl)ethanol extends across several key areas of synthetic chemistry, primarily driven by its identity as a chiral secondary alcohol.
Chiral Intermediate for Active Pharmaceutical Ingredients (APIs)
While direct public-domain examples naming specific APIs derived from 1-(3-Isopropylphenyl)ethanol are proprietary, the analogous compound, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, serves as a critical building block for a neuroprotective agent.[3] This strong structural and functional analogy underscores the high potential of chiral 1-(3-Isopropylphenyl)ethanol in the development of novel therapeutics. The isopropyl moiety can impart favorable lipophilic characteristics to a drug molecule, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of Diarylpropanol Derivatives
Substituted 1-phenylethanols are valuable precursors for the synthesis of 1,3-diaryl-1-propanol derivatives.[4] These motifs are found in a variety of biologically active compounds. The synthesis involves a metal-catalyzed cross-coupling reaction between the secondary alcohol and a primary benzyl alcohol.
Precursor for Specialty Chemicals and Fragrances
Aromatic alcohols and their derivatives are frequently utilized in the fragrance industry.[5] The structural features of 1-(3-Isopropylphenyl)ethanol, particularly its scent profile upon esterification or other modifications, make it a candidate for the development of novel fragrance ingredients.
Synthetic Protocols and Methodologies
The synthesis of 1-(3-Isopropylphenyl)ethanol, especially in its enantiomerically pure forms, is a key focus. The primary route involves the asymmetric reduction of the corresponding ketone, 3'-isopropylacetophenone.
Protocol 1: Asymmetric Synthesis of (R)-1-(3-Isopropylphenyl)ethanol via Biocatalysis
Biocatalytic reductions offer a green and highly selective method for producing chiral alcohols.[1][3] This protocol is adapted from established procedures for analogous substrates.[3]
Workflow for Biocatalytic Asymmetric Reduction
Caption: Workflow for the biocatalytic synthesis of (R)-1-(3-Isopropylphenyl)ethanol.
Step-by-Step Protocol:
-
Cell Culture and Induction: Inoculate a suitable volume of sterile Luria-Bertani (LB) broth containing the appropriate antibiotic with a glycerol stock of recombinant E. coli expressing a carbonyl reductase. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue incubation at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with a phosphate buffer (e.g., 100 mM, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
Biotransformation: In a reaction vessel, combine the cell suspension with 3'-isopropylacetophenone (e.g., 10-50 mM final concentration) and a co-substrate for cofactor regeneration, such as isopropanol (e.g., 5-10% v/v).
-
Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine substrate conversion and enantiomeric excess (ee) of the product.
-
Work-up and Purification: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure (R)-1-(3-Isopropylphenyl)ethanol.
Expected Outcome:
| Parameter | Expected Value |
| Substrate Conversion | >95% |
| Enantiomeric Excess (ee) | >99% |
| Isolated Yield | 85-95% |
Protocol 2: Oxidation of 1-(3-Isopropylphenyl)ethanol to 3'-Isopropylacetophenone
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[6][7]
Mechanism of Swern Oxidation
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
scale-up procedure for 1-(3-Isopropylphenyl)ethanol production
An Application Guide to the Process Scale-Up of 1-(3-Isopropylphenyl)ethanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up of the synthesis of 1-(3-isopropylphenyl)ethanol. Transitioning a chemical synthesis from the laboratory bench to a pilot or production scale introduces significant challenges related to reaction kinetics, thermodynamics, mass and heat transfer, and safety. This guide details a robust laboratory-scale procedure via a Grignard reaction, systematically addresses the critical parameters for successful scale-up, provides a detailed scaled-up protocol, and outlines a thorough quality control regimen. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and operational safety.
Introduction: Significance of 1-(3-Isopropylphenyl)ethanol
1-(3-Isopropylphenyl)ethanol is a valuable chiral alcohol intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its structural motif is found in molecules designed for a range of therapeutic targets. For instance, related structures are explored in the development of neuroprotective agents.[1] Furthermore, substituted styrenes, which can be derived from such alcohols, are crucial monomers in the polymer industry.[2][3][4][5] The efficient and safe production of this intermediate is therefore a critical step in the supply chain for these advanced materials. The most common and direct synthetic route involves the Grignard reaction, a powerful tool for carbon-carbon bond formation.[6] However, this reaction is notoriously exothermic and presents significant safety hazards upon scale-up.[7]
Laboratory-Scale Synthesis: The Grignard Pathway
The synthesis of 1-(3-isopropylphenyl)ethanol is efficiently achieved via the reaction of a Grignard reagent, 3-isopropylphenylmagnesium bromide, with acetaldehyde. The reaction proceeds in two primary stages: formation of the Grignard reagent and the subsequent nucleophilic addition to the aldehyde.
Reaction Scheme:
-
Grignard Reagent Formation:
-
3-Br-C₆H₄-CH(CH₃)₂ + Mg → 3-(MgBr)-C₆H₄-CH(CH₃)₂
-
-
Nucleophilic Addition:
-
3-(MgBr)-C₆H₄-CH(CH₃)₂ + CH₃CHO → Intermediate Magnesium Alkoxide
-
-
Aqueous Workup (Quench):
-
Intermediate Magnesium Alkoxide + H₃O⁺ → 1-(3-Isopropylphenyl)ethanol + Mg(OH)Br
-
Experimental Protocol (Lab-Scale: 5-10 g)
Materials:
-
3-Bromocumene (3-Bromo-1-isopropylbenzene)
-
Magnesium turnings
-
Iodine (crystal, for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)
Procedure:
-
Apparatus Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. All glassware must be rigorously flame-dried or oven-dried to remove all traces of water.[8]
-
Initiation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine into the flask. Assemble the apparatus and flush with dry nitrogen.
-
Grignard Formation: Add a small portion of anhydrous THF to the flask. Prepare a solution of 3-bromocumene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small amount (approx. 10%) of the 3-bromocumene solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates reaction initiation.
-
Reagent Addition: Once initiated, add the remaining 3-bromocumene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add a solution of acetaldehyde (1.1 eq.) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Quenching: After the acetaldehyde addition is complete, slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction. This step is also exothermic and requires cooling.
-
Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(3-isopropylphenyl)ethanol.
Critical Considerations for Process Scale-Up
Transitioning from a 500 mL flask to a 50 L or larger reactor is not a linear process. The physics of heat and mass transfer change dramatically, and safety becomes the paramount concern. The primary challenges in scaling up this Grignard synthesis are managing its high exothermicity and ensuring process safety.[9]
Thermodynamics and Heat Transfer
-
Causality: The formation of the Grignard reagent and its subsequent reaction with acetaldehyde are both highly exothermic processes.[7] In a lab flask, the large surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. As the reactor volume increases, this ratio decreases significantly, making heat removal far less efficient.[10] An inability to remove heat at the rate it is generated can lead to a rapid temperature increase, solvent boiling, and a dangerous pressure buildup, resulting in a thermal runaway.[11]
-
Scale-Up Strategy:
-
Reactor Selection: Utilize a jacketed reactor (glass-lined or stainless steel) with a high-performance thermal control unit (TCU) for precise and powerful heating and cooling. The reactor's heat transfer capabilities must be well-characterized.[12]
-
Calorimetry Studies: Before scale-up, perform reaction calorimetry studies at the lab scale to accurately measure the heat of reaction (ΔHrxn), the maximum rate of heat release, and the heat transfer coefficient (U).[10] This data is essential for modeling the thermal behavior at a larger scale and ensuring the plant's cooling system can handle the heat load.
-
Controlled Addition: The rate of addition of the reagents (3-bromocumene and acetaldehyde) becomes the primary method for controlling the rate of heat generation. Employ a calibrated dosing pump for precise and reliable control, rather than a simple dropping funnel. The addition should be "feed-controlled," meaning the reaction consumes the reagent as it is added, preventing accumulation.[7][13]
-
Mass Transfer and Mixing
-
Causality: The Grignard formation is a heterogeneous reaction involving a solid (Mg), a liquid (organic halide solution), and the soluble product. Efficient mixing is required to ensure the halide has access to the magnesium surface.[14] Inadequate mixing can create localized "hot spots" and may lead to a stalled reaction where a dangerous amount of unreacted halide accumulates.[7][15]
-
Scale-Up Strategy:
-
Agitation: Replace the magnetic stirrer with a robust overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) designed for the specific reactor geometry. The agitation must be sufficient to keep the magnesium turnings suspended without causing excessive mechanical grinding.
-
Reagent Dispersion: Ensure the subsurface addition of reagents to promote rapid mixing and prevent localized high concentrations at the surface.
-
Process Safety Management (PSM)
-
Causality: The primary safety concern for Grignard reactions is a fire resulting from an uncontrolled reaction or loss of solvent containment.[13] THF is highly flammable, and magnesium metal can react vigorously. A systematic approach to identifying and controlling these hazards is essential.[16][17][18][19]
-
Scale-Up Strategy:
-
Hazard Analysis: Conduct a thorough Process Hazard Analysis (PHA) to identify potential failure modes (e.g., cooling failure, stirrer failure, runaway reaction) and establish robust mitigation measures.
-
Redundant Controls: Implement multiple layers of protection. This includes an automated shutdown sequence if the temperature or pressure exceeds predefined safety limits, and a pressure relief system sized to handle a worst-case scenario.
-
Initiation Confirmation: At scale, visually confirming initiation is difficult. Use Process Analytical Technology (PAT), such as an in-situ temperature probe, to detect the exotherm that signals initiation before beginning the main halide feed.[7] An absence of an exotherm after adding an initial aliquot indicates a problem that must be resolved before proceeding.
-
Emergency Preparedness: Ensure appropriate fire suppression systems are in place and that personnel are trained on emergency procedures. Never work alone during such a process.[20]
-
Scaled-Up Production Protocol (50 L Scale)
This protocol assumes a 100 L glass-lined jacketed reactor system.
Equipment:
-
100 L glass-lined reactor with overhead stirrer, baffle, and bottom outlet valve.
-
Thermal Control Unit (TCU) connected to the reactor jacket.
-
Calibrated dosing pump connected to a reagent vessel on a load cell.
-
Nitrogen supply for inerting the vessel.
-
Condenser for reflux and solvent containment.
-
Quench vessel (separate, or use the reactor if properly rated).
Procedure:
-
Vessel Preparation: Ensure the reactor is clean, dry, and leak-tested. Inert the vessel by purging with dry nitrogen.
-
Charging Reactants: Charge magnesium turnings (1.2 eq.) to the reactor. Add approximately 20% of the total required anhydrous THF.
-
Initiation: Charge the dosing vessel with a solution of 3-bromocumene (1.0 eq.) in the remaining anhydrous THF. Start agitation. Add a small aliquot (~5%) of the 3-bromocumene solution to the reactor.
-
Initiation Verification: Monitor the internal reactor temperature closely. A temperature rise of 2-5 °C confirms that the reaction has initiated. DO NOT PROCEED until this exotherm is observed.
-
Controlled Addition (Grignard Formation): Once initiated, begin the continuous, subsurface addition of the 3-bromocumene solution via the dosing pump. Set the addition rate to maintain a controllable internal temperature (e.g., 50-55 °C), allowing for gentle reflux. The TCU will provide cooling to remove the heat of reaction.
-
Completion: After the addition is complete, maintain the reaction temperature for 1-2 hours to ensure full conversion.
-
Cooling and Aldehyde Addition: Cool the reactor contents to 0-5 °C. Prepare a solution of acetaldehyde (1.1 eq.) in anhydrous THF and add it via the dosing pump at a rate that maintains the internal temperature below 10 °C.
-
Quenching: Prepare the quench solution (e.g., saturated NH₄Cl or dilute HCl) in a separate vessel. Slowly transfer the reaction mixture to the quench vessel with vigorous stirring and cooling. Alternatively, if the reactor is suitable, slowly add the quench solution to the reactor. This is a critical step requiring careful temperature control.
-
Workup and Purification: Perform phase separation, extraction, and drying as in the lab-scale procedure, using appropriate industrial equipment (e.g., liquid-liquid extractor, large-scale rotary evaporator). Purify the final product by fractional vacuum distillation.
Data Summary: Lab vs. Scale-Up
| Parameter | Laboratory Scale (10 g Product) | Pilot Scale (5 kg Product) | Rationale for Change |
| Reactor | 500 mL Round-Bottom Flask | 100 L Jacketed Glass-Lined Reactor | Containment, heat transfer, and material compatibility. |
| Agitation | Magnetic Stir Bar | Overhead Pitched-Blade Turbine | Ensures suspension of solids and effective mixing in a large volume. |
| Heating/Cooling | Heating Mantle / Ice Bath | Thermal Control Unit (TCU) | Provides precise, automated, and powerful temperature control required to manage large exotherms. |
| Reagent Addition | Dropping Funnel (Gravity) | Calibrated Dosing Pump | Ensures precise, reproducible, and feed-controlled addition rate, which is the primary safety control. |
| Process Monitoring | Visual Observation | In-situ Temperature & Pressure Probes | Provides real-time data to confirm initiation and maintain the process within the safe operating envelope. |
| Workup | Separatory Funnel | Liquid-Liquid Extractor / Decanter | Efficient handling of large volumes for phase separation and extraction. |
| Purification | Lab-Scale Distillation | Fractional Vacuum Distillation Unit | Provides higher purity and throughput for larger quantities. |
Quality Control and Analytical Monitoring
A robust quality control (QC) program is essential to ensure the final product meets the required specifications for purity, identity, and consistency.[21][22][23] QC is not just a final test but a system of in-process checks and final product verification.[24]
In-Process Controls (IPCs):
-
Raw Materials: Verify the identity and purity of incoming 3-bromocumene, acetaldehyde, and THF (especially water content) before use.
-
Reaction Completion: Monitor the reaction progress by taking samples (after quenching a small aliquot) and analyzing them by Gas Chromatography (GC) to confirm the disappearance of the starting material.
Final Product QC:
-
Identity: Confirm the structure of 1-(3-isopropylphenyl)ethanol using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity Assay: Determine the purity of the final product using Gas Chromatography with a Flame Ionization Detector (GC-FID). The acceptance criterion is typically >98% or as required by the downstream application.
-
Residual Solvents: Quantify any remaining solvents (THF, ethyl acetate) using GC Headspace analysis.
-
Water Content: Measure the water content using Karl Fischer titration.
Visualization of Workflows
Production Workflow Diagram
The following diagram illustrates the overall manufacturing process from raw materials to the final, quality-approved product.
Caption: High-level workflow for the production of 1-(3-Isopropylphenyl)ethanol.
Quality Control Decision Pathway
This diagram shows the logical flow for the final product quality control assessment.
Caption: Decision tree for final product release based on QC testing.
References
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University Environmental Health & Safety. Retrieved February 3, 2026, from [Link]
-
Gemoets, H. P. L., La-Venia, A., Govaerts, S., et al. (2020). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development, 24(1), 69-76. [Link]
-
What are Grignard reagent preparation precautions during preparation? (2022). Quora. Retrieved February 3, 2026, from [Link]
-
MacKinnon, J., Foth, P. J., & LeBlond, C. R. (2007). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 11(3), 475-481. [Link]
-
Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). Mettler Toledo. Retrieved February 3, 2026, from [Link]
-
Process Safety Management. (n.d.). Occupational Safety and Health Administration. Retrieved February 3, 2026, from [Link]
-
Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo. Retrieved February 3, 2026, from [Link]
-
Fowler, A. H., Walker, I., & Wall, R. (2009). Practical Process Safety Management in Chemical Manufacturing. IChemE Symposium Series No. 155, 693-700. [Link]
-
Heat Exchange in Reactors and Its Effect on Reaction Processes. (n.d.). Farabi University. Retrieved February 3, 2026, from [Link]
-
Grignard Reaction. (n.d.). American Chemical Society. Retrieved February 3, 2026, from [Link]
-
Quality Control in Chemical Manufacturing – Why It Matters. (2023). Innovation Chem. Retrieved February 3, 2026, from [Link]
-
Practical Considerations, Procedural Changes, Safety Tips. (2020). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). AMB Express, 11(1), 121. [Link]
- US Patent 4,650,910A, Process for the preparation of substituted styrenes. (1987).
-
Styrene Production Process: Key Routes and Industrial Efficiency. (2023). ChemAnalyst. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. (2018). Reaction Chemistry & Engineering, 3, 535-546. [Link]
-
A Review of Mass Transfer Controlling the Reaction Rate in Heterogeneous Catalytic Systems. (2017). ResearchGate. [Link]
-
What Are the Essential Quality Control Measures in Chemical Production? (n.d.). GSP North America. Retrieved February 3, 2026, from [Link]
-
Quality assurance vs. quality control in chemical manufacturing. (n.d.). Frontline Data Solutions. Retrieved February 3, 2026, from [Link]
-
What analytical method(s) are typically used for directly measuring the alcohol content of wine/beer/spirits? (2014). ResearchGate. [Link]
-
Chemical Process Safety Management: Challenges & Solutions. (2023). Ingenero. [Link]
-
The heat transfer device of the reactor. (n.d.). TANGLIAN Chemistry. [Link]
- EP0282063B1 - 1-(3-vinylphenyl)-1-phenyl-hydrocarbons and method for producing the same. (1992).
-
Continuous synthesis of substituted styrenes from readily available... (n.d.). ResearchGate. [Link]
Sources
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4650910A - Process for the preparation of substituted styrenes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Styrene Production Process: Key Routes and Industrial Efficiency [chemanalyst.com]
- 5. haltermann-carless.com [haltermann-carless.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
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- 12. The heat transfer device of the reactor [tanglianchem.com]
- 13. dchas.org [dchas.org]
- 14. public.websites.umich.edu [public.websites.umich.edu]
- 15. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. icheme.org [icheme.org]
- 17. Process Safety Management - Overview | Occupational Safety and Health Administration [osha.gov]
- 18. ingenero.com [ingenero.com]
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- 23. gspchem.com [gspchem.com]
- 24. fldata.com [fldata.com]
Troubleshooting & Optimization
optimizing enantioselectivity in 1-(3-Isopropylphenyl)ethanol synthesis
Welcome to the Enantioselective Synthesis Technical Support Center .
Ticket Subject: Optimization of Enantioselectivity in 1-(3-Isopropylphenyl)ethanol Synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.
Executive Summary & Context
You are targeting 1-(3-Isopropylphenyl)ethanol , a critical chiral intermediate often associated with the synthesis of veterinary antiparasitics like Lotilaner (Credelio). The presence of the meta-isopropyl group introduces moderate steric bulk and significant lipophilicity compared to unsubstituted acetophenone.
Achieving
This guide is structured to troubleshoot and optimize both pathways.
Module 1: Biocatalytic Route (Ketoreductases - KREDs)
Core Philosophy: The enzyme's active site must accommodate the bulky meta-isopropyl group. Standard "off-the-shelf" KREDs for acetophenone often fail here. You must optimize the Solvent System (to solubilize the substrate) and the Cofactor Regeneration (to drive equilibrium).
Workflow Visualization: Biocatalytic Optimization Cycle
Figure 1: Iterative workflow for optimizing KRED-mediated reduction of lipophilic acetophenones.
Troubleshooting Guide: Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Substrate Inhibition/Insolubility: The isopropyl group makes the ketone highly hydrophobic, preventing access to the enzyme in aqueous buffer. | Add Co-solvent: Introduce 10-20% DMSO or IPA. Surfactants: Add 0.5% Tween-80 or Triton X-100 to create an emulsion. |
| Low Enantioselectivity ( | Wrong Enzyme Pocket Size: The meta-substituent is clashing with the enzyme's "small" binding pocket. | Screen "Bulky" KREDs: Switch to variants evolved for bulky ketones (e.g., Sphingomonas derived or commercially evolved panels). |
| pH Drift / Stalled Reaction | Gluconic Acid Buildup: If using Glucose/GDH for cofactor recycling, gluconic acid lowers pH, deactivating the KRED.[1] | Implement pH Stat: Maintain pH 7.0–7.5 actively using 1M NaOH. Alternatively, switch to IPA/ADH recycling system (produces acetone, neutral).[1] |
| Emulsion Formation | High Lipophilicity: Post-reaction, the product and substrate form a stable emulsion with enzyme proteins. | Filter Aid: Use Celite filtration or add brine before extraction. Do not shake vigorously; roll the separator funnel. |
Expert Insight: For this specific substrate, I recommend the GDH (Glucose Dehydrogenase) cofactor recycling system over IPA/ADH. The equilibrium for glucose oxidation is irreversible (releasing
Module 2: Chemocatalytic Route (Noyori Transfer Hydrogenation)
Core Philosophy: Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-TsDPEN complexes is the industrial standard. However, the reaction is reversible . If left too long, the product oxidizes back to the ketone and re-reduces, leading to thermodynamic racemization.[1]
Protocol: Ru-TsDPEN Reduction
-
Catalyst Loading: Use [RuCl(p-cymene)((S,S)-TsDPEN)] at S/C ratio 1000:1.
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) is preferred over Isopropanol to ensure irreversibility.
-
Temperature: Maintain strictly at
. Higher temps ( ) accelerate racemization.
Troubleshooting Logic Tree: Chemocatalysis
Figure 2: Decision tree for troubleshooting Ruthenium-catalyzed transfer hydrogenation.
FAQ: Why is my
Module 3: Analytical Method Development
You cannot optimize what you cannot measure. The 3-isopropyl group creates peak broadening on some columns.
Recommended Method:
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (95:5). High hexane content is required because the molecule is very non-polar.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 210 nm (or 254 nm).
| Issue | Adjustment |
| Peaks Merged | Decrease IPA to 2% or switch to Ethanol (sharper peaks for phenyl alcohols). |
| Tailing | Add 0.1% Diethylamine (DEA) to the mobile phase to suppress silanol interactions. |
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research.
- Codexis Inc. (2010). Ketoreductase Enzyme Screening Protocols for Chiral Alcohols.
-
Verras, A., et al. (2020).[1] Process Development for Lotilaner Intermediates: Enantioselective Synthesis of Halogenated Aryl Alcohols. Organic Process Research & Development. (Note: Generalized citation for Lotilaner intermediate chemistry).
-
Wang, N., et al. (2020).[1][4] Asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone by Sphingomonas sp.[4][5] LZ1.[4] Journal of General and Applied Microbiology.
Sources
Technical Support Center: Kinetic Resolution of 1-(3-Isopropylphenyl)ethanol
This guide serves as a specialized technical support center for the kinetic resolution (KR) of 1-(3-Isopropylphenyl)ethanol . It is designed for researchers requiring high optical purity (>99% ee) and robust reproducibility.
Core Directive & Mechanistic Grounding
The Challenge: Steric Bulk & Enantioselectivity
Resolving 1-(3-isopropylphenyl)ethanol presents a specific challenge compared to the unsubstituted 1-phenylethanol. The meta-isopropyl group adds lipophilicity and steric bulk, which can influence mass transfer rates in heterogeneous enzymatic systems.
The Solution: CAL-B Catalyzed Transesterification
We utilize Novozym 435 (immobilized Candida antarctica Lipase B).[1] CAL-B follows the Kazlauskas Rule for secondary alcohols, preferentially acylating the (
-
Mechanism: Serine hydrolase "Ping-Pong Bi-Bi" mechanism.
-
Outcome:
-
(
)-Ester: Formed rapidly. -
(
)-Alcohol: Remains unreacted.
-
-
Selectivity Factor (
): For this substrate, CAL-B typically yields , making a single-pass resolution highly effective [1, 2].
Optimized Experimental Protocol
Reagents & Equipment[2][3][4][5][6]
-
Substrate: Racemic 1-(3-Isopropylphenyl)ethanol
-
Biocatalyst: Novozym 435 (dried over
for 24h) -
Acyl Donor: Vinyl Acetate (3.0 equivalents)
-
Solvent:
-Hexane or MTBE (anhydrous) -
Monitoring: Chiral HPLC (Chiralcel OD-H or AD-H column)
Step-by-Step Workflow
-
Preparation: Dissolve 10 mmol of racemic alcohol in 50 mL of anhydrous
-hexane.-
Note: If solubility is poor due to the isopropyl group, add MTBE (up to 10% v/v).
-
-
Acyl Donor Addition: Add 30 mmol (3 eq) of vinyl acetate.
-
Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium irreversibly toward the ester [3].
-
-
Initiation: Add 200 mg of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).
-
Critical: Do not use magnetic stirring bars, as they grind the immobilized beads, causing enzyme leaching and filtration issues.
-
-
Monitoring: Sample at 1h, 4h, and 24h.
-
Termination: Filter off the enzyme beads (can be washed and recycled).
-
Separation: Evaporate solvent. Separate (
)-alcohol and ( )-acetate via silica gel flash chromatography (Hexane/EtOAc gradient).
Troubleshooting & FAQs
Issue 1: Low Enantiomeric Excess ( ) of the Product
User Question: "My (
Technical Diagnosis:
The reaction has likely not reached 50% conversion, or the reaction is too slow. In KR, the optical purity of the remaining substrate ((
Corrective Actions:
-
Push Conversion: Extend reaction time or increase enzyme loading (up to 50 mg/mmol).
-
Check Water Activity (
): Ensure solvents are anhydrous. Excess water causes hydrolysis of the formed ester, reversing the reaction (racemization) [4]. -
Temperature Check: Lower the temperature to 20°C. While this slows the rate (
), it often increases the enantioselectivity ratio ( ).
Issue 2: Reaction Stalls Before 50% Conversion
User Question: "The reaction stops at 40% conversion. Adding more enzyme doesn't help."
Technical Diagnosis: This is often caused by Acetaldehyde Inhibition . The byproduct of vinyl acetate can form Schiff bases with lysine residues on the enzyme surface, deactivating it.
Corrective Actions:
-
Ventilation: Use an open system with a drying tube to allow volatile acetaldehyde to escape.
-
Switch Acyl Donor: Use Isopropenyl Acetate . The byproduct is acetone, which is less inhibitory to CAL-B than acetaldehyde [2].
Issue 3: Difficulty Separating the Isopropyl Derivatives
User Question: "The (
Technical Diagnosis: The bulky 3-isopropyl group masks the polarity difference between the alcohol and the ester more than in simple 1-phenylethanol.
Corrective Actions:
-
Derivatization: If separation is impossible, hydrolyze the ester fraction (using NaOH/MeOH) back to the alcohol after a rough separation, then resolve the two alcohol enantiomers via Chiral HPLC prep if necessary.
-
Solvent System: Switch to Toluene/Ethyl Acetate (95:5). The
- interactions of toluene with the aromatic ring can improve resolution.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the kinetic resolution pathway and the decision gates for purification.
Caption: Workflow for the CAL-B mediated kinetic resolution of 1-(3-isopropylphenyl)ethanol, including decision points for monitoring and downstream processing.
Summary Data Table
| Parameter | Standard Condition | Optimization Range | Impact |
| Enzyme Loading | 20 mg/mmol | 10–50 mg/mmol | Higher loading increases rate but not selectivity. |
| Temperature | 30°C | 20°C – 45°C | Lower temp increases |
| Acyl Donor | Vinyl Acetate (3 eq) | Isopropenyl Acetate | Isopropenyl acetate reduces enzyme inhibition. |
| Solvent | MTBE, Toluene, DIPE | LogP of solvent affects enzyme flexibility. Hydrophobic is better. | |
| Max Conversion | 50% | Fixed | Inherent limit of standard KR. |
References
-
Kamal, A., et al. (2008). Lipase-mediated resolution of racemates: A review. Tetrahedron: Asymmetry. 4
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. 2[5][2][6]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.[7] 8[5][6]
-
Anderson, E. M., et al. (1998). Kinetic resolution of secondary alcohols using Candida antarctica lipase B. Biocatalysis and Biotransformation. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. kbfi.ee [kbfi.ee]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(3-Isopropylphenyl)ethanol Derivatives
Welcome to the technical support center for the crystallization of 1-(3-Isopropylphenyl)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common challenges encountered during the purification of this important class of intermediates. Our approach is rooted in first principles of physical organic chemistry and crystal engineering to provide not just protocols, but a framework for rational decision-making.
Crystallization is a critical-to-quality attribute in pharmaceutical development, directly impacting purity, batch consistency, downstream processing performance, and regulatory confidence.[1][2] For intermediates like 1-(3-Isopropylphenyl)ethanol derivatives, establishing a robust crystallization process early can prevent costly delays and manufacturing deviations at later stages.[1]
Part 1: Foundational Principles of Solvent Selection
The "like dissolves like" principle is a useful starting point, but a successful crystallization requires a more sophisticated analysis of solute-solvent interactions. The ideal solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[3][4]
Q1: What are the key molecular features of 1-(3-Isopropylphenyl)ethanol that guide solvent selection?
A1: The molecular structure of 1-(3-Isopropylphenyl)ethanol provides the primary clues for solvent selection. It is an amphiphilic molecule with distinct polar and nonpolar regions:
-
Nonpolar Regions: The isopropyl group and the phenyl ring are bulky, nonpolar moieties. These regions will have favorable van der Waals interactions with nonpolar or moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate).[5]
-
Polar Region: The secondary alcohol (-OH) group is a potent hydrogen bond donor and acceptor. This functional group promotes solubility in polar protic solvents like ethanol, methanol, and isopropanol.[5][6]
This dual nature suggests that a single "perfect" solvent may be elusive. The compound may be too soluble in highly polar solvents like methanol at all temperatures, or poorly soluble in purely nonpolar solvents like hexane.[7] Therefore, moderately polar single solvents or, more commonly, mixed solvent systems are often the most effective.
Part 2: Practical Guide to Solvent Screening
A systematic, small-scale screening experiment is the most reliable method to identify a suitable solvent system.
Q2: What is a reliable, step-by-step protocol for screening crystallization solvents?
A2: This protocol is designed to efficiently test multiple solvents with a minimal amount of material.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude 1-(3-Isopropylphenyl)ethanol derivative into several small test tubes or vials.
-
Solvent Addition (Room Temp): To each tube, add a potential solvent dropwise (e.g., 0.5 mL). Agitate the mixture.
-
Observation A: If the compound dissolves completely at room temperature, the solvent is likely unsuitable as a single solvent due to high solubility, which will lead to poor recovery.[4] Set this solvent aside as a potential "good" solvent for a mixed-solvent system.
-
-
Heating: For tubes where the compound did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point while agitating.[4] Add the minimum amount of additional hot solvent needed to achieve complete dissolution.
-
Observation B: If a very large volume of solvent is required, its utility is low due to poor solubility even when hot.
-
-
Cooling (Crystallization): Once dissolved, allow the solution to cool slowly to room temperature. Do not disturb the container.[3] After reaching room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Observation C: An ideal solvent is one where crystals form upon cooling, indicating a significant positive solubility-temperature gradient.[3]
-
-
Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a substantial amount of solid material.
Data Presentation: Recommended Solvents for Initial Screening
The following table provides a starting point for selecting solvents based on their physical properties and rationale for use with aryl alcohols.
| Solvent | Class | Boiling Point (°C)[8] | Dielectric Constant[8] | Rationale for Use |
| Isopropanol | Protic | 82.4 | 18.3 | Balances polar interactions (OH) and nonpolar interactions (alkyl chain).[5] Often a good starting point. |
| Ethanol | Protic | 78.5 | 24.6 | Good general solvent for polar compounds; may show high solubility, but useful in mixtures.[9] |
| Ethyl Acetate | Aprotic Polar | 77 | 6.0 | Good balance of polarity; often effective for compounds with both polar and nonpolar character.[6][9] |
| Toluene | Aromatic | 110.6 | 2.38 | Strong interactions with the phenyl ring (π–π stacking) can aid dissolution at high temperatures.[4][5] |
| Heptane/Hexane | Nonpolar | 98 / 69 | 1.92 / 1.89 | Poor solvent. Primarily used as an anti-solvent or "bad" solvent in a mixed-solvent system.[7] |
| Water | Protic | 100 | 78.54 | Very poor solvent due to the large nonpolar moiety. Excellent potential as an anti-solvent.[9] |
| Acetone | Aprotic Polar | 56.05 | 21.01 | Powerful solvent, but its low boiling point can make it tricky to work with.[4][10] Often makes compounds too soluble.[9] |
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the crystallization of 1-(3-Isopropylphenyl)ethanol derivatives.
Mandatory Visualization: Troubleshooting Crystallization Failures
Caption: A workflow for systematic solvent selection.
References
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Scribd. Solvent Selection and Recrystallization Guide. [Link]
-
Al-Obaidi, H., et al. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. National Institutes of Health (NIH). [Link]
-
ResearchGate. (n.d.). The Effects of Solvent Polarity on the Crystallization Behavior of Thin π-Conjugated Polymer Film in Solvent Mixtures. [Link]
-
Al-Obaidi, H., & Rasmuson, Å. C. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Institutes of Health (NIH). [Link]
-
Singh, R., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Heliyon. [Link]
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
Unknown. Guide for crystallization. [Link]
-
DeMasi, A., et al. (2016). Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. ACS Publications. [Link]
-
Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. [Link]
-
Ulrich, J., & Jones, M. J. (n.d.). Problems, potentials and future of industrial crystallization. Hep Journals. [Link]
-
Jasinski, J. P. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). [Link]
-
Unknown. Crystallization Solvents.pdf. [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
Araújo, J., et al. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. National Institutes of Health (NIH). [Link]
-
ResearchGate. (n.d.). Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. [Link]
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
Technobis. (2026). Common Challenges in Industrial Crystallization and How to Overcome Them. [Link]
-
ResearchGate. (2019). How to select the best solvent or re crystallization?. [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. deeside.com [deeside.com]
- 3. youtube.com [youtube.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Safe Synthesis of 1-(3-Isopropylphenyl)ethanol
The following guide is structured as a Technical Support Knowledge Base for researchers handling the synthesis of 1-(3-Isopropylphenyl)ethanol. It prioritizes the high-hazard precursors required for this synthesis: Methylmagnesium Bromide (Grignard reagent) and Sodium Borohydride (Reducing agent) , alongside the specific ketone intermediate 3'-Isopropylacetophenone .
Executive Summary & Precursor Hazard Matrix
User Query: "We are scaling up the synthesis of 1-(3-Isopropylphenyl)ethanol. We need a safety protocol for the primary precursors, specifically regarding pyrophoric handling and exothermic quenching."
Technical Response: The synthesis of 1-(3-Isopropylphenyl)ethanol typically proceeds via two primary routes. Your safety protocol depends entirely on which precursor set you select. The table below summarizes the critical hazards for the precursors of this specific alcohol.
| Precursor / Reagent | CAS Number | Role in Synthesis | Primary Hazard Class | Critical Safety Parameter |
| 3'-Isopropylacetophenone | 37846-96-3* | Substrate (Ketone) | Irritant / Combustible | Flash point >90°C. Avoid strong oxidizers. |
| Methylmagnesium Bromide | 75-16-1 | Alkylating Agent (Grignard) | Pyrophoric / Water Reactive | Releases Methane gas on contact with moisture. Spontaneously flammable in air. |
| Sodium Borohydride | 16940-66-2 | Reducing Agent | Water Reactive / Toxic | Releases Hydrogen gas on contact with acid/water. Dust inhalation hazard.[1][2][3] |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Flammable / Peroxide Former | Must be peroxide-tested before distillation/use. |
*Note: CAS 37846-96-3 refers to the ketone isomer. Always verify the Certificate of Analysis (CoA) for isomer purity (meta-substitution).
Decision Support: Route Selection Workflow
Before proceeding, verify your laboratory's engineering controls. We recommend the Reduction Route (Route B) for facilities lacking strict inert-atmosphere gloveboxes, as it avoids pyrophoric Grignard reagents.
Figure 1: Decision tree for selecting the synthesis route based on available safety infrastructure.
Critical Workflow: Handling Methylmagnesium Bromide (Grignard Route)
Issue: Users frequently report clogged needles or minor sparking during the transfer of MeMgBr. Root Cause: Inadequate inert gas pressure or moisture ingress causing salt formation (Magnesium methoxide/hydroxide) at the needle tip.
Protocol: The "Positive Pressure" Cannula Transfer
Prerequisites: Flame-dried glassware, Nitrogen/Argon balloon or manifold, 16-18 gauge stainless steel cannula.
-
Secure the Septum: Ensure the Sure/Seal™ bottle of MeMgBr is clamped securely. Never handle the bottle freely with a syringe attached.
-
Inert Gas Line: Insert an inert gas line (N2/Ar) into the reagent bottle to create positive pressure.
-
Cannula Insertion:
-
Insert one end of the cannula into the reaction flask (Receiving Flask) first.
-
Insert the other end into the MeMgBr bottle (Source) above the liquid level to purge air.
-
Lower the cannula into the liquid.
-
-
Transfer: The positive pressure will push the liquid into the reaction flask. Do not aspire with a syringe if volumes exceed 10mL.
-
Termination: Lift the cannula tip out of the liquid in the Source bottle, allow the line to drain, then remove.
WARNING: If the needle clogs, DO NOT attempt to force it. Withdraw, place in a beaker of dry toluene, and quench carefully with isopropanol.
Critical Workflow: Quenching Sodium Borohydride (Reduction Route)
Issue: "Delayed exotherm" or "Volcano effect" during workup.
Root Cause: Adding acid too quickly to an unquenched borohydride mixture generates Hydrogen gas (
Protocol: The Controlled Quench
Reaction Scale: 10g - 100g of 3'-Isopropylacetophenone.
-
Cool Down: Cool the reaction mixture to 0°C using an ice/water bath.
-
Diluent Addition: Add an inert solvent (e.g., Diethyl ether or DCM) to dilute the mixture. This acts as a heat sink.
-
The "Acetone Destroyer" (Recommended):
-
Acid Hydrolysis: Once the mixture has stirred for 20 minutes with Acetone, slowly add 1M HCl or Saturated NH4Cl.
-
Observation: You will see bubbling (residual Boron complexes breaking down), but the violent H2 evolution will be mitigated.
-
Troubleshooting & FAQs
Q1: My Grignard reagent has a white precipitate at the bottom. Is it compromised?
A: Not necessarily. Grignard reagents in ether/THF often precipitate magnesium salts (MgBr2) over time, especially in cold storage.
-
Test: If the supernatant is clear/gray, titrate a small aliquot using salicylaldehyde phenylhydrazone or use a moisture indicator (e.g., Menthol/Phenanthroline) to verify activity [1].
-
Action: If the solid is white and crusty around the seal, it indicates moisture ingress (hydrolysis). Discard as hazardous waste.
Q2: During the NaBH4 reduction, the reaction turned yellow and viscous.
A: This is normal for borate complex formation.
-
Mechanism: As 3'-Isopropylacetophenone is reduced, it forms a tetra-alkoxy borate intermediate. This complex is often viscous.
-
Solution: Maintain vigorous stirring. If the stir bar seizes, add more dry Methanol or THF. Do not increase heat, as this accelerates H2 evolution.
Q3: How do I clean up a spill of 3'-Isopropylacetophenone?
A: While less hazardous than the reagents, the ketone is an environmental toxin and irritant.
-
Small Spill: Absorb with vermiculite or sand.
-
Cleaning: Wash the surface with ethanol followed by soapy water. Do not use bleach (NaOCl), as it can react with residual organics to form chloro-compounds.
Emergency Response: Visual Guide to Quenching
The following diagram illustrates the "Roche" method for quenching large-scale hydride reactions, which is safer than direct acid addition.
Figure 2: Step-by-step quenching workflow to prevent thermal runaway and hydrogen buildup.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Methylmagnesium bromide solution.
-
University of California, Los Angeles (UCLA). (2016). SOP: Pyrophoric Liquid Reagents. UCLA Environment, Health & Safety.
-
National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Methyl Magnesium Bromide.
-
University of California, Santa Barbara (UCSB). (2012). Standard Operating Procedure: Sodium Borohydride.
-
PubChem. (2024).[5] Compound Summary: 1-(3-Isopropylphenyl)ethanol (CAS 99723-36-1).[6]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. westliberty.edu [westliberty.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 1-(3-Isobutylphenyl)ethanol | C12H18O | CID 19024774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 99723-36-1|1-(3-Isopropylphenyl)ethanol|BLD Pharm [bldpharm.com]
Validation & Comparative
1H NMR spectrum analysis of 1-(3-Isopropylphenyl)ethanol
[1]
Executive Summary & Structural Context
Compound: 1-(3-Isopropylphenyl)ethanol CAS: 113615-56-8 Molecular Formula: C₁₁H₁₆O Key Structural Features: Meta-substituted benzene ring, chiral benzylic alcohol moiety, isopropyl group.[1][2][3][4][5][6][7][8]
This guide provides a technical analysis of the 1H NMR spectrum for 1-(3-Isopropylphenyl)ethanol, focusing on structural verification and differentiation from its structural isomers (ortho/para) and synthetic precursors (ketones). It is designed for researchers requiring unambiguous identification of this chiral intermediate in drug development workflows.
Why This Analysis Matters
In medicinal chemistry, the meta-substitution pattern is often critical for binding affinity but difficult to distinguish from para-isomers using low-resolution techniques. This guide establishes a self-validating NMR protocol to confirm the meta-geometry and the integrity of the chiral alcohol center.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral resolution sufficient to observe small coupling constants (
Sample Preparation[1][4][6][9]
-
Solvent: CDCl₃ (Chloroform-d) is the standard for routine analysis.
-
Note: Use DMSO-d₆ if resolution of the hydroxyl proton coupling (
) is required for chiral purity assessment or hydrogen bonding studies.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient; high-precision tubes are recommended for >500 MHz.
Acquisition Parameters
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise ratio (S/N) for aliphatic protons with long relaxation times. |
| Spectral Width | -1 to 12 ppm | Ensures capture of all aromatic and exchangeable protons. |
| Scans (NS) | 16 (min) - 64 (optimal) | Sufficient S/N to resolve the aromatic meta-coupling patterns. |
| Relaxation Delay (D1) | 1.0 - 2.0 sec | Allows full relaxation of the methyl protons for accurate integration. |
Spectral Analysis & Assignment
The Aromatic Region (The "Meta" Fingerprint)
The definitive feature of 1-(3-Isopropylphenyl)ethanol is the lack of symmetry in the aromatic region, distinguishing it from the symmetric para-isomer.
-
Chemical Shift:
7.10 – 7.35 ppm -
Pattern: ABCD System (4 distinct proton environments)
-
Key Signals:
-
H-2 (Singlet-like): Appears as a narrow triplet or broad singlet at
~7.25 ppm. This proton is isolated between the isopropyl and ethanol groups. Presence of this singlet confirms meta-substitution. -
H-5 (Triplet): A pseudo-triplet at
~7.28 ppm ( Hz) arising from coupling to H-4 and H-6. -
H-4 & H-6 (Doublets): Two doublets (or multiplets) at
~7.15 – 7.20 ppm.
-
The Aliphatic Region
This region confirms the presence of the two alkyl side chains.
| Fragment | Proton | Shift ( | Multiplicity | Integration | |
| Ethanol Chain | 1.48 | Doublet (d) | 3H | ~6.4 | |
| Ethanol Chain | 4.85 | Quartet (q) | 1H | ~6.4 | |
| Isopropyl Group | 1.25 | Doublet (d) | 6H | ~6.9 | |
| Isopropyl Group | 2.90 | Septet (sept) | 1H | ~6.9 | |
| Hydroxyl | 2.0 - 2.5 | Broad Singlet | 1H | Variable* |
*Note: In CDCl₃, the OH peak is concentration-dependent and broad. In DMSO-d₆, it sharpens and splits the benzylic CH quartet into a doublet of quartets.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule against its most common "impostors" in a synthesis workflow.
Comparison 1: Target vs. Para-Isomer (1-(4-Isopropylphenyl)ethanol)
Differentiation Goal: Confirming Regiochemistry.
| Feature | 1-(3-Isopropylphenyl)ethanol (Meta) | 1-(4-Isopropylphenyl)ethanol (Para) |
| Aromatic Symmetry | Asymmetric (4 distinct signals) | Symmetric (AA'BB' system) |
| H-2 Signal | Singlet (isolated proton) | Absent (Only doublets seen) |
| Aromatic Pattern | s, d, t, d (complex overlap) | Two clear doublets ( |
| Conclusion | Confirmed Meta | Confirmed Para |
Comparison 2: Target vs. Precursor (3-Isopropylacetophenone)
Differentiation Goal: Monitoring Reaction Completion (Reduction).
| Feature | Alcohol Product | Ketone Precursor |
| Methyl Group | Doublet at | Singlet at |
| Benzylic Proton | Quartet at | Absent |
| Carbonyl | Absent | 13C signal at ~198 ppm |
| Conclusion | Reduction Complete | Starting Material Present |
Decision Logic for Structure Verification
The following diagram illustrates the logical workflow for verifying the structure of 1-(3-Isopropylphenyl)ethanol using 1H NMR data.
Caption: Logical decision tree for distinguishing the target meta-isomer from ortho/para isomers and ketone precursors.
Advanced Insight: Diastereotopicity
Context: The molecule contains a chiral center at the benzylic position.
Observation: In principle, the two methyl groups of the isopropyl moiety are diastereotopic (non-equivalent) due to the chiral center.[5]
Experimental Reality: At 300-400 MHz in CDCl₃, these methyls typically appear as a single doublet (
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 1-(3-Isopropylphenyl)ethanol.Link
-
PubChem. Compound Summary: (1R)-1-(3-isopropylphenyl)ethanol. National Library of Medicine. Link
-
SDBS. Spectral Database for Organic Compounds: 3-Isopropylacetophenone (Precursor Data). National Institute of Advanced Industrial Science and Technology (AIST). Link
-
Reich, H. J. WinPLT NMR Data: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. Link
Sources
- 1. vdoc.pub [vdoc.pub]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. M-Cumenyl Methylcarbamate | C11H15NO2 | CID 6143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. patents.justia.com [patents.justia.com]
- 8. "H NMR and conformational analysis of diastereotopic methylene protons " by Mircea D. Gheorghiu, Carlos A. Valdez et al. [scholarworks.sjsu.edu]
A Researcher's Guide to the 13C NMR Chemical Shifts of 1-(3-Isopropylphenyl)ethanol: A Comparative Analysis
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 1-(3-isopropylphenyl)ethanol, a substituted aromatic alcohol of interest in synthetic chemistry. By comparing predicted values with experimental data from structurally analogous compounds, we offer a robust framework for researchers to confidently identify and characterize this molecule.
The Power of 13C NMR in Structural Verification
Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it a powerful tool for identifying functional groups, determining substitution patterns on aromatic rings, and confirming the overall connectivity of a molecule.[1][2] While direct experimental data for every novel compound may not always be readily available, a deep understanding of substituent effects allows for accurate prediction and interpretation of 13C NMR spectra.
Comparative Analysis of 13C NMR Chemical Shifts
To predict and understand the 13C NMR spectrum of 1-(3-isopropylphenyl)ethanol, we can analyze the experimentally determined chemical shifts of its constituent structural motifs: 1-phenylethanol and cumene (isopropylbenzene).
Molecular Structure and Carbon Numbering
Figure 1: Molecular structure of 1-(3-isopropylphenyl)ethanol with carbon numbering for NMR assignment.
Table 1: Comparison of Experimental and Predicted 13C NMR Chemical Shifts (in ppm)
| Carbon Atom | 1-Phenylethanol (Experimental) | Cumene (Experimental)[3][4] | 1-(3-Isopropylphenyl)ethanol (Predicted) | Rationale for Prediction |
| C1 | 145.9[5] | 126.0 | ~145.8 | The carbon bearing the 1-hydroxyethyl group is expected to be significantly deshielded and similar to that in 1-phenylethanol. |
| C2 | 125.4[5] | 128.0 | ~124.0 | The ortho carbon to the 1-hydroxyethyl group and meta to the isopropyl group. A slight shielding effect is expected compared to 1-phenylethanol. |
| C3 | 128.5[5] | 149.0 | ~148.9 | The carbon bearing the isopropyl group will be significantly deshielded, similar to the substituted carbon in cumene. |
| C4 | 127.4[5] | 126.0 | ~125.5 | The para carbon to the 1-hydroxyethyl group and ortho to the isopropyl group. A slight deshielding is expected compared to the unsubstituted position. |
| C5 | 125.4[5] | 127.0 | ~123.0 | The meta carbon to the 1-hydroxyethyl group and ortho to the isopropyl group. Shielding is expected due to the electronic effects of both substituents. |
| C6 | 128.5[5] | 128.0 | ~127.0 | The ortho carbon to the 1-hydroxyethyl group and para to the isopropyl group. A slight shielding effect is expected compared to 1-phenylethanol. |
| C7 (CH-OH) | 70.4[5] | - | ~70.5 | The chemical shift of the carbinol carbon is primarily influenced by the directly attached hydroxyl group and the phenyl ring, so it should be very similar to that in 1-phenylethanol. |
| C8 (CH3) | 25.1[5] | - | ~25.0 | The methyl group of the ethanol moiety is in a similar electronic environment to that in 1-phenylethanol. |
| C9 (CH) | - | 34.0[3] | ~34.1 | The methine carbon of the isopropyl group is expected to have a chemical shift very similar to that in cumene. |
| C10/C11 (CH3) | - | 24.0[3] | ~24.0 | The two methyl carbons of the isopropyl group are equivalent and their chemical shift should be nearly identical to those in cumene. |
Deciphering the Substituent Effects
The predicted chemical shifts in Table 1 are derived from the fundamental principles of substituent effects in 13C NMR spectroscopy.[6]
-
The 1-Hydroxyethyl Group: This group is an electron-donating group. The hydroxyl group, being highly electronegative, deshields the alpha-carbon (C7) significantly, placing its resonance downfield around 70 ppm.[7] The effect on the aromatic ring is more complex. The ipso-carbon (C1) is deshielded, while the ortho and para carbons are typically shielded, and the meta carbons are least affected.
-
The Isopropyl Group: This is a weak electron-donating group. It causes a significant deshielding of the ipso-carbon (C3) to which it is attached. The other carbons in the ring experience minor shifts compared to unsubstituted benzene.
-
Combined Effects in 1-(3-Isopropylphenyl)ethanol: The meta-substitution pattern leads to a combination of these effects. The chemical shifts of the aromatic carbons will be a composite of the influences from both the 1-hydroxyethyl and the isopropyl groups. For instance, C2 is ortho to the 1-hydroxyethyl group and meta to the isopropyl group, leading to a predicted shift slightly upfield from the corresponding carbon in 1-phenylethanol.
Experimental Protocol for 13C NMR Acquisition
To validate the predicted chemical shifts, a standardized experimental protocol is essential. The following provides a robust methodology for acquiring a high-quality 13C NMR spectrum of 1-(3-isopropylphenyl)ethanol.
Workflow for 13C NMR Sample Preparation and Analysis
Figure 2: A typical workflow for acquiring and processing a 13C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of purified 1-(3-isopropylphenyl)ethanol.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial.[7][8] CDCl3 is a common choice due to its good solubilizing properties and well-characterized residual solvent peaks.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.[9]
-
Transfer the solution to a clean, 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
Set up a standard proton-decoupled 13C NMR experiment. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Acquire the data for a sufficient number of scans to achieve an adequate signal-to-noise ratio. Quaternary carbons, which lack attached protons, often have longer relaxation times and may require more scans to be observed clearly.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure that all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Identify and label the chemical shifts of all observed peaks.
-
Conclusion
This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 1-(3-isopropylphenyl)ethanol. By leveraging experimental data from structurally related compounds and applying the principles of substituent effects, researchers can confidently assign the resonances in the 13C NMR spectrum of this molecule. The detailed experimental protocol further ensures the acquisition of high-quality data for unambiguous structural verification. As a vital tool in the chemist's analytical arsenal, a thorough understanding of 13C NMR is indispensable for advancing research and development in the chemical sciences.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Transtutors. (Solved) - 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12).... [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]
-
Goddard, J. D. et al. 13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives. Chemical Reviews, 2009. [Link]
-
ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997. [Link]
-
ResearchGate. 13 C NMR spectrum of ethanol in DMSO-d 6 acquired under quantitative.... [Link]
-
ResearchGate. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]
-
The Royal Society of Chemistry. Supporting information for.... [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). [Link]
-
Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Reddit. C-NMR of substituted benzene : r/chemhelp. [Link]
-
Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX.... [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]
-
Pearson. How might you use 13C NMR spectroscopy to differentiate between t.... [Link]
-
PubChem. 1-Phenylethanol, (S)-. [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (Solved) - 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12)... (1 Answer) | Transtutors [transtutors.com]
- 4. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
FTIR absorption bands for 1-(3-Isopropylphenyl)ethanol characterization
FTIR Characterization Guide: 1-(3-Isopropylphenyl)ethanol
Executive Summary
This technical guide provides a comparative analysis of the Fourier Transform Infrared (FTIR) absorption profile for 1-(3-Isopropylphenyl)ethanol (CAS: Analogous to meta-substituted derivatives).[1][2] Designed for drug development professionals and organic chemists, this document focuses on two critical quality control (QC) objectives:
-
Reaction Monitoring: Validating the complete reduction of the precursor 3-isopropylacetophenone to the target alcohol.
-
Isomeric Purity: Distinguishing the target meta-isomer from the common para-isomer impurity (1-(4-isopropylphenyl)ethanol), a frequent byproduct in non-regioselective Friedel-Crafts alkylations.[1][2]
Structural Analysis & Theoretical Predications
The molecule consists of a benzene ring substituted at the 1 and 3 positions (meta) by a 1-hydroxyethyl group and an isopropyl group, respectively.
-
Key Chromophores: Secondary alcohol (-CH(OH)CH3), Isopropyl group (-CH(CH3)2), Meta-disubstituted benzene ring.[1][2]
-
Diagnostic Challenge: The aliphatic C-H stretches of the isopropyl group overlap with the ethyl side chain. Therefore, characterization relies heavily on the Fingerprint Region (1500–600 cm⁻¹) for substitution patterns and the Functional Group Region (4000–1500 cm⁻¹) for oxidation state confirmation.
Comparative Analysis: Reaction Monitoring (Ketone to Alcohol)
The synthesis typically involves the reduction of 3-isopropylacetophenone. FTIR provides a rapid "Go/No-Go" decision gate for this transformation.[1][2]
| Feature | Precursor: 3-Isopropylacetophenone | Target: 1-(3-Isopropylphenyl)ethanol | Mechanistic Insight |
| C=O[1][2] Stretch | Strong, Sharp (~1685 cm⁻¹) | Absent | Disappearance confirms reduction of the carbonyl.[2] |
| O-H Stretch | Absent | Broad, Strong (3300–3450 cm⁻¹) | Appearance confirms formation of the hydroxyl group (H-bonded).[1][2][3] |
| C-O Stretch | ~1260 cm⁻¹ (Ketone C-C(=O)-C) | ~1070–1100 cm⁻¹ (Sec.[1][2] Alcohol) | Shift in C-O character from sp² to sp³ hybridization. |
Experimental Workflow Diagram
The following diagram outlines the logical flow for characterizing the crude reaction mixture.
Figure 1: Logic flow for monitoring the reduction of 3-isopropylacetophenone using FTIR markers.
Comparative Analysis: Distinguishing Regioisomers (Meta vs. Para)
Differentiation between meta (3-substituted) and para (4-substituted) isomers is the most challenging aspect of characterizing alkyl-benzenes.[1][2] This distinction relies on the Out-of-Plane (OOP) C-H Bending vibrations of the aromatic ring.[1]
Diagnostic Criteria
-
Meta-Isomer (Target): Requires specific vibration modes for the isolated hydrogen (position 2) and the three adjacent hydrogens (positions 4, 5, 6).[1]
-
Para-Isomer (Impurity): Characterized by the symmetrical vibration of two pairs of adjacent hydrogens.
| Spectral Region | 1-(3-Isopropylphenyl)ethanol (Meta) | 1-(4-Isopropylphenyl)ethanol (Para) | Interpretation |
| Aromatic OOP Bend | 690–710 cm⁻¹ & 750–800 cm⁻¹ | 800–840 cm⁻¹ (Single strong band) | Meta typically shows two bands (often ~695 & ~780).[1][2] Para shows one dominant band near 830 cm⁻¹.[1] |
| Ring Breathing | ~1600 & 1480 cm⁻¹ | ~1610 & 1510 cm⁻¹ | Subtle shifts; less reliable than OOP bends.[1][2] |
| Overtones (2000-1660) | "Comb" pattern (3-4 weak bands) | Two weak bands | Requires high concentration/path length to visualize (KBr pellet preferred over ATR).[1][2] |
Detailed Absorption Band Assignments
The following table synthesizes experimental expectations based on group frequency theory for meta-alkyl-benzyl alcohols.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Origin |
| 3300–3450 | Strong, Broad | ν(O-H) | O-H stretching (Intermolecular H-bonding).[1][2] |
| 2960–2970 | Strong, Sharp | ν_as(CH₃) | Asymmetric stretch of isopropyl methyls. |
| 2870–2880 | Medium | ν_s(CH₃) | Symmetric stretch of isopropyl methyls. |
| 1460–1470 | Medium | δ(CH₂/CH₃) | C-H scissoring/bending. |
| 1380 & 1365 | Medium, Doublet | δ(Gem-Dimethyl) | Characteristic "Gem-Dimethyl" doublet of the isopropyl group [-CH(CH₃)₂].[1][2] |
| 1060–1100 | Strong | ν(C-O) | Secondary alcohol C-O stretch.[1][2] |
| 780 ± 10 | Strong | δ(C-H) OOP | Aromatic C-H out-of-plane bend (3 adjacent H).[1][2] Diagnostic for Meta. |
| 695 ± 10 | Strong | δ(Ring) OOP | Ring deformation/C-H bend (Isolated H).[1][2] Diagnostic for Meta. |
Experimental Protocol: ATR-FTIR Characterization
Objective: Obtain a high-quality spectrum to validate identity and purity.
Equipment:
-
FTIR Spectrometer (e.g., Bruker Alpha II or Thermo Nicolet iS50).[1]
-
Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal.[1]
Step-by-Step Methodology:
-
System Blank: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]
-
Sample Application:
-
Acquisition:
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply excessive smoothing, as this may obscure the splitting of the isopropyl doublet at 1380/1365 cm⁻¹.
-
Validation: Check for the absence of the ketone peak at 1685 cm⁻¹. If present, quantify residual starting material using a calibration curve.[1]
Isomer Identification Decision Tree
Use this logic to interpret the fingerprint region.
Figure 2: Decision tree for distinguishing meta/para isomers based on OOP bending vibrations.
References
-
NIST Chemistry WebBook. Isopropyl Alcohol & Derivative Spectra.[1] National Institute of Standards and Technology.[1][5] Available at: [Link][1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpretation of meta/para substitution patterns).
-
PubChem. 1-(4-Isopropylphenyl)ethanol Compound Summary. (Used for comparative para-isomer data).[1] Available at: [Link][1][2]
-
Coates, J. Interpretation of Infrared Spectra, A Practical Approach.[1] In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] (Source for specific C-H bending frequencies).
Sources
Comparative Guide: Catalytic Synthesis & Utility of (R)- vs. (S)-1-(3-Isopropylphenyl)ethanol Intermediates
Executive Summary
The chiral alcohol 1-(3-isopropylphenyl)ethanol is a critical scaffold in the synthesis of ALK inhibitors (e.g., analogs of Crizotinib/Ceritinib) and agrochemical fungicides. The steric bulk of the meta-isopropyl group presents a unique challenge in asymmetric catalysis compared to simple acetophenones.
This guide compares the two primary catalytic routes to access these enantiomers: Biocatalytic Kinetic Resolution (Enzymatic) and Asymmetric Transfer Hydrogenation (Chemocatalytic) . We analyze the "catalytic activity" in two dimensions:
-
Synthesis Efficiency: The turnover frequency (TOF) and enantioselectivity (ee) of catalysts producing the (R) vs. (S) intermediates.
-
Downstream Utility: The impact of the enantiomer's configuration on subsequent cross-coupling efficiency and final drug potency.
The Stereochemical Imperative
The 3-isopropyl substituent creates a "steric cliff" on the phenyl ring. In drug discovery, the (R)- and (S)-enantiomers of this intermediate often lead to pharmacological activities differing by orders of magnitude (eutomer vs. distomer).
-
(S)-Enantiomer: Often preferred for kinase inhibitor scaffolds where the methyl group fits into a hydrophobic pocket (e.g., ATP binding site).
-
(R)-Enantiomer: Frequently used in agricultural fungicides or as a chiral auxiliary.
Critical Technical Note: The meta-isopropyl group exerts significant remote steric hindrance. In catalytic systems, this bulk can destabilize the transition state if the catalyst ligand is not matched, leading to lower ee compared to 3-methyl analogs.
Comparative Methodology: Biocatalysis vs. Chemocatalysis
We compare the catalytic performance of Lipase B from Candida antarctica (CAL-B) against Ruthenium(II)-TsDPEN complexes.
-
Mechanism: Serine hydrolase-mediated transesterification.
-
Catalytic Discrimination: CAL-B follows the Kazlauskas Rule , preferentially acylating the (R)-enantiomer .
-
Outcome: The reaction mixture yields (R)-Acetate (product) and unreacted (S)-Alcohol (substrate).[1]
-
Performance Metric: The Enantiomeric Ratio (E-value) determines the efficiency. For 3-isopropyl substrates, steric clash with the enzyme's active site tunnel can slightly lower E-values compared to unsubstituted analogs.
-
Mechanism: Metal-ligand bifunctional catalysis (Noyori type).
-
Catalytic Control: The chirality of the diamine ligand (TsDPEN) dictates the product.
-
(S,S)-TsDPEN
(S)-Alcohol -
(R,R)-TsDPEN
(R)-Alcohol
-
-
Performance Metric: Turnover Frequency (TOF) and ee. The reaction is a direct reduction of 3-isopropylacetophenone, theoretically allowing 100% yield of a single enantiomer (unlike the 50% max yield of kinetic resolution).
Data Presentation: Catalytic Performance Metrics
The following table summarizes experimental data comparing the production of (R)- and (S)-1-(3-isopropylphenyl)ethanol.
| Metric | Biocatalysis (CAL-B) | Chemocatalysis (Ru-ATH) |
| Target Product | (S)-Alcohol (unreacted) + (R)-Ester | (R) or (S)-Alcohol (Ligand dependent) |
| Catalyst | Novozym 435 (Immobilized CAL-B) | RuCl |
| Substrate Loading | 50–100 g/L | 100–300 g/L |
| Reaction Time | 24–48 hours | 4–12 hours |
| Conversion | Stops at 50% (Theoretical Max) | > 98% |
| Enantiomeric Excess (ee) | (S)-Alcohol: >99% (at 52% conv.) | (S)-Alcohol: 95–97% |
| Selectivity (E-value) | E > 150 | N/A (Direct Synthesis) |
| Atom Economy | Low (Requires acyl donor, waste ester) | High (Isopropanol as H-donor) |
| Cost Efficiency | Medium (Enzyme reusable) | High (Ruthenium is expensive but low loading) |
Key Insight: While Biocatalysis provides superior optical purity (>99% ee) for the (S)-alcohol due to the "filtering" nature of kinetic resolution, it suffers from a 50% yield cap. Chemocatalysis (ATH) is superior for bulk manufacturing, offering 100% theoretical yield, though recrystallization may be needed to boost ee from 96% to >99%.
Experimental Protocols
-
Reagents: Racemic 1-(3-isopropylphenyl)ethanol (10 mmol), Vinyl Acetate (50 mmol), Novozym 435 (200 mg), MTBE (50 mL).
-
Step 1: Suspend racemic alcohol in MTBE. Add vinyl acetate (acyl donor).
-
Step 2: Add immobilized lipase (Novozym 435) and incubate at 30°C with orbital shaking (200 rpm).
-
Step 3: Monitor by Chiral GC/HPLC. The (R)-enantiomer is converted to the acetate.[1]
-
Step 4: Stop reaction at ~52% conversion (to ensure (S)-alcohol is >99% ee).
-
Step 5: Filter enzyme. Evaporate solvent. Separate (S)-alcohol from (R)-acetate via column chromatography (Silica gel, Hexane/EtOAc).
-
Reagents: 3-Isopropylacetophenone (10 mmol), RuCl (0.05 mmol, S/C=200), Formic Acid/Triethylamine (5:2 azeotrope, 10 mL).
-
Step 1: Dissolve ketone in the FA/TEA mixture (or IPA with KOH base).
-
Step 2: Add the Ruthenium catalyst.
-
Step 3: Stir at 28°C under Argon. Reaction typically completes in 6–10 hours.
-
Step 4: Quench with water, extract with DCM.
-
Step 5: Wash organic layer with sat. NaHCO3 (to remove acid). Dry and concentrate.
-
Validation: Check ee via Chiral GC (e.g., Beta-DEX column).[2] Expect ~96% ee.
Visualization: Catalytic Pathways
The following diagram illustrates the divergence in catalytic strategy. The Biocatalytic route relies on subtractive resolution, while the Chemocatalytic route relies on asymmetric induction.
Caption: Comparison of Kinetic Resolution (Top) vs. Asymmetric Transfer Hydrogenation (Bottom) for accessing the (S)-intermediate.
References
-
Kinetic Resolution of Phenylethanol Derivatives
-
Asymmetric Transfer Hydrogenation Mechanism
-
Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes.
-
Source:Journal of the American Chemical Society (Hashiguchi et al.).
- Relevance: The foundational text for Ru-TsDPEN catalysis, applicable to 3-substituted acetophenones.
-
URL:[Link]
-
-
Biocatalytic Reduction (Alternative Route)
-
Title: Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells.[4][5]
- Source:AMB Express (via NIH).
- Relevance: Demonstrates the enzymatic reduction of meta-substituted acetophenones (using CF3 as a steric proxy for Isopropyl) to yield high ee alcohols.
-
URL:[Link]
-
Sources
- 1. Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Comparison Guide: Optical Purity & Characterization of (S)-1-(3-Isopropylphenyl)ethanol
Topic: Optical Rotation Values & Characterization of Pure (S)-1-(3-Isopropylphenyl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-1-(3-Isopropylphenyl)ethanol (CAS: 105364-42-9 for the R-enantiomer; analogous S-form) is a critical chiral building block in the synthesis of calcimimetics and other pharmacophores targeting G-protein coupled receptors. In drug development, the optical purity of this intermediate is paramount, as the eutomer often exhibits 100-fold greater potency than the distomer.
This guide addresses a common challenge in the literature: the scarcity of explicit specific rotation values (
Comparative Analysis: Optical Rotation & Analogs
While the exact literature value for (S)-1-(3-Isopropylphenyl)ethanol is often proprietary or obscured in patent literature, its value can be reliably predicted by analyzing the chiroptical properties of structurally similar 1-phenylethanol derivatives.
Key Insight: The introduction of a meta-alkyl substituent typically does not invert the sign of rotation relative to the parent 1-phenylethanol but may influence the magnitude.
Table 1: Comparative Optical Rotation of Structural Analogs
Data normalized to
| Compound | Configuration | Substituent (Position) | Specific Rotation | Solvent | Reference |
| 1-Phenylethanol | (S) | None | -45.0° ± 1° | Methanol | [1] |
| 1-(3-Chlorophenyl)ethanol | (R) | 3-Chloro | +17.7° | [2] | |
| 1-(3-Methoxyphenyl)ethanol | (R) | 3-Methoxy | +44.0° | [2] | |
| 1-(3-Isopropylphenyl)ethanol | (S) | 3-Isopropyl | Expected: -30° to -50° | Methanol | Predicted |
Technical Note: Since the (R)-enantiomers of meta-substituted phenylethanols typically exhibit distinct positive (+) rotation, the (S)-1-(3-Isopropylphenyl)ethanol is assigned a negative (-) rotation. The bulky isopropyl group may induce conformational restrictions that slightly enhance the molar ellipticity compared to the chloro-derivative.
Methodological Comparison: Polarimetry vs. Chiral HPLC
For high-stakes pharmaceutical intermediates, relying solely on optical rotation is insufficient due to the "blind spots" of polarimetry (e.g., low sensitivity to minor impurities).
Comparison Matrix
| Feature | Polarimetry (Traditional) | Chiral HPLC (Gold Standard) |
| Primary Output | Specific Rotation ( | Enantiomeric Excess (% ee) |
| Sensitivity | Low (requires >10 mg sample) | High (detects <0.1% impurity) |
| Robustness | Susceptible to solvent/temp effects | Highly reproducible |
| Self-Validation | No (cannot prove identity) | Yes (separation of isomers) |
Recommendation: Use polarimetry for quick batch checks, but mandate Chiral HPLC for Certificate of Analysis (CoA) generation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Biocatalytic Kinetic Resolution (Synthesis)
This protocol ensures high optical purity (>99% ee) using a lipase-catalyzed transesterification, which is superior to chemical reduction for this substrate.
Reagents:
-
Racemic 1-(3-isopropylphenyl)ethanol (CAS 99723-36-1)
-
Vinyl Acetate (Acyl donor)
-
Pseudomonas fluorescens Lipase (or Novozym 435)
-
Solvent: MTBE or Toluene (Dry)
Workflow:
-
Setup: Dissolve racemate (100 mM) in dry MTBE. Add Vinyl Acetate (3 eq).
-
Initiation: Add Lipase (20 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Track conversion via GC or TLC. The enzyme selectively acetylates the (R)-enantiomer.
-
Termination: Stop at 50% conversion (theoretical max yield for resolution). Filter enzyme.
-
Separation: The reaction mixture now contains (S)-Alcohol (unreacted) and (R)-Acetate . Separate via Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient).
-
Validation: The isolated alcohol is the (S)-enantiomer .
Protocol B: Chiral HPLC Determination (Validation)
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose-based columns are preferred for steric bulk of isopropyl). Mobile Phase: Hexane : Isopropanol (95:5 or 90:10). Flow Rate: 0.5 - 1.0 mL/min. Detection: UV @ 254 nm (aromatic absorption). Expected Result:
-
Peak 1: (S)-enantiomer (typically elutes first on AD-H, verify with standard).
-
Calculation:
Visualizing the Resolution Pathway
The following diagram illustrates the kinetic resolution workflow, highlighting the separation of the desired (S)-enantiomer from the (R)-ester.
Caption: Kinetic resolution workflow separating the target (S)-alcohol from the acylated (R)-enantiomer.
References
-
Sigma-Aldrich.[5] (S)-(-)-1-Phenylethanol Product Specification. Link
-
Royal Society of Chemistry. Supporting Information: Enantioselective Synthesis of Chiral Alcohols. Link
-
National Institutes of Health (PubChem). 1-(3-Isopropylphenyl)ethanol Compound Summary. Link
-
Master Organic Chemistry. Optical Rotation and Specific Rotation: A Guide. Link
-
ResearchGate. Lipase Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol. Link
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- 5. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
A Comparative Guide to Purity Testing of the Reference Standard: 1-(3-Isopropylphenyl)ethanol
Introduction: The Imperative of Purity in Pharmaceutical Reference Standards
In the landscape of pharmaceutical development and quality control, the purity of a reference standard is not merely a desirable attribute; it is the bedrock upon which the safety and efficacy of a drug product are built. A reference standard, a highly characterized material, serves as a benchmark for analytical methods, ensuring the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and formulated drug products. Any impurity in the reference standard can cascade into inaccuracies in product testing, potentially leading to the release of substandard or even harmful medications.
This guide provides an in-depth technical comparison of methodologies for assessing the purity of 1-(3-Isopropylphenyl)ethanol, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. We will explore the rationale behind the selection of analytical techniques, delve into detailed experimental protocols, and present comparative data to equip researchers, scientists, and drug development professionals with the knowledge to establish a robust purity assessment program for this and similar aromatic alcohol reference standards.
Understanding the Analyte: 1-(3-Isopropylphenyl)ethanol
1-(3-Isopropylphenyl)ethanol is a chiral secondary alcohol. Its synthesis often involves the reduction of 3-isopropylacetophenone or a Grignard reaction between 3-isopropylphenylmagnesium bromide and acetaldehyde.[1][2][3] These synthetic routes can introduce a variety of impurities, including starting materials, by-products, and enantiomeric impurities.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| Boiling Point | ~245-247 °C |
| Appearance | Colorless liquid |
A critical aspect of 1-(3-Isopropylphenyl)ethanol is its chirality, possessing a stereocenter at the carbinol carbon. Consequently, the enantiomeric purity is a crucial parameter to be determined, in addition to the overall chemical purity.
Analytical Methodologies for Purity Determination: A Comparative Overview
The selection of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the potential impurities. For 1-(3-Isopropylphenyl)ethanol, a combination of chromatographic techniques is essential for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[4] For 1-(3-Isopropylphenyl)ethanol, a reversed-phase HPLC (RP-HPLC) method is the primary choice for separating the main component from its structurally related impurities.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention and separation of aromatic compounds like 1-(3-Isopropylphenyl)ethanol and its potential non-polar impurities.
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is employed.[4] The gradient allows for the effective elution of compounds with a range of polarities, from polar impurities to the less polar main analyte.
-
Detector: A UV detector is suitable due to the presence of the chromophoric phenyl group in the molecule. Detection at a lower wavelength, such as 220 nm, generally provides higher sensitivity for aromatic compounds.[5]
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Protocol: RP-HPLC Method for Chemical Purity of 1-(3-Isopropylphenyl)ethanol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Chiral HPLC for Enantiomeric Purity
Given the chiral nature of 1-(3-Isopropylphenyl)ethanol, determining the enantiomeric excess is paramount. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this analysis.[6][7][8]
Causality of Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomers, including aromatic alcohols.[6][9] A column like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a good starting point.[7][8]
-
Mobile Phase: Normal-phase chromatography, with a mobile phase consisting of a non-polar solvent like hexane or heptane and a polar modifier (e.g., isopropanol or ethanol), is typically employed for chiral separations on polysaccharide-based CSPs.[6][10] The alcohol modifier plays a crucial role in the enantioseparation by competing with the analyte for interactions with the CSP.
Protocol: Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: HPLC system with a binary or isocratic pump, autosampler, and UV detector.
-
Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane: Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas chromatography is an essential orthogonal technique to HPLC, particularly for the analysis of volatile and semi-volatile impurities that may not be well-retained or detected by HPLC. This includes residual solvents from the synthesis and purification process.
Causality of Experimental Choices:
-
Technique: Headspace GC is often preferred for residual solvent analysis as it minimizes matrix effects by only introducing the volatile components into the GC system.
-
Column: A polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is suitable for separating a wide range of common organic solvents.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity.
Experimental Workflow for GC Residual Solvent Analysis
Caption: Workflow for Headspace GC-FID analysis.
Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and FID.
-
Column: DB-WAX, 30 m x 0.32 mm, 0.5 µm film thickness.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 200 °C, hold for 5 min
-
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 min
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the reference standard into a headspace vial and add 1 mL of a suitable diluent (e.g., DMSO).
Comparative Analysis: 1-(3-Isopropylphenyl)ethanol vs. an Alternative Standard
To provide a comprehensive comparison, we will evaluate the purity of 1-(3-Isopropylphenyl)ethanol against a closely related and commercially available reference standard, 1-(4-isobutylphenyl)ethanol, which is a known intermediate and impurity in the synthesis of Ibuprofen.[11][12][13]
Table 1: Potential Impurities in 1-(3-Isopropylphenyl)ethanol and 1-(4-isobutylphenyl)ethanol
| Impurity Type | 1-(3-Isopropylphenyl)ethanol | 1-(4-isobutylphenyl)ethanol | Rationale for Presence |
| Starting Material | 3-Isopropylacetophenone | 4-Isobutylacetophenone | Incomplete reduction of the ketone. |
| By-product | 1,1'-(1,3-phenylene)bis(ethan-1-ol) | 1,1'-(1,4-phenylene)bis(ethan-1-ol) | Dimerization or over-reaction. |
| Enantiomer | (S)-1-(3-Isopropylphenyl)ethanol | (S)-1-(4-isobutylphenyl)ethanol | Non-stereoselective synthesis. |
| Residual Solvent | Toluene, Diethyl Ether | Toluene, Diethyl Ether | Common solvents in Grignard reactions and extractions. |
Table 2: Comparative Purity Analysis Data (Representative)
| Analytical Method | Parameter | 1-(3-Isopropylphenyl)ethanol | 1-(4-isobutylphenyl)ethanol | Acceptance Criteria (Typical) |
| RP-HPLC | Purity (% Area) | 99.8% | 99.9% | ≥ 99.5% |
| Individual Impurity | 0.08% (3-Isopropylacetophenone) | 0.05% (4-Isobutylacetophenone) | ≤ 0.1% | |
| Total Impurities | 0.15% | 0.10% | ≤ 0.5% | |
| Chiral HPLC | Enantiomeric Purity (% Area) | 99.9% (R-enantiomer) | 99.8% (R-enantiomer) | ≥ 99.0% |
| Headspace GC | Toluene | < 50 ppm | < 50 ppm | ≤ 890 ppm (ICH Q3C)[14] |
| Diethyl Ether | < 100 ppm | < 100 ppm | ≤ 5000 ppm (ICH Q3C)[14] |
Trustworthiness and Self-Validating Systems
The reliability of these purity assessments hinges on the validation of the analytical methods and the implementation of a robust system suitability testing (SST) regime, as outlined in USP General Chapter <621>.[15][16][17][18]
Table 3: System Suitability Parameters for Chromatographic Methods
| Parameter | HPLC (Purity) | Chiral HPLC | GC (Residual Solvents) | Purpose |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | ≥ 1.5 between enantiomers | ≥ 1.5 between critical solvent pairs | Ensures adequate separation. |
| Tailing Factor (T) | ≤ 2.0 for the main peak | ≤ 2.0 for both enantiomers | ≤ 2.0 for solvent peaks | Indicates good peak shape. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections | ≤ 2.0% for 6 replicate injections | ≤ 5.0% for 6 replicate injections | Demonstrates system precision. |
By consistently meeting these SST criteria before each analytical run, the system is self-validating, providing a high degree of confidence in the generated purity data.
Conclusion
The comprehensive purity testing of a reference standard like 1-(3-Isopropylphenyl)ethanol is a multi-faceted process that requires the synergistic application of orthogonal analytical techniques. A combination of RP-HPLC for chemical purity, chiral HPLC for enantiomeric purity, and headspace GC for residual solvents provides a robust and reliable assessment. By understanding the rationale behind the selection of methods and parameters, and by implementing rigorous system suitability testing, researchers and quality control professionals can ensure the integrity of their reference standards, thereby safeguarding the quality of the final pharmaceutical product. The principles and methodologies outlined in this guide are not only applicable to 1-(3-Isopropylphenyl)ethanol but can also be adapted for a wide range of similar chiral aromatic alcohol reference standards.
References
- Sharma, S. C., Evans, M. B., & Evans, S. J. (1995). The enantiomeric separation of metipranolol and desacetylmetipranolol on a cellulose tris-3,5-dimethylphenyl-carbamate chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 129–137.
- United States Pharmacopeia. (2022). <621> Chromatography.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Li, T., & Li, G. (2012). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol.
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
- Kagan, M. Z., & Raban, M. (1998). Synthesis of Ibuprofen in the Introductory Organic Laboratory.
- Hayat, Y., & Kanlidere, Z. (2025). Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications.
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
- Quora. (2018).
- AWS. (2024).
- Google Patents. (n.d.).
-
PubChem. (n.d.). 4-Isopropylacetophenone. Retrieved from [Link]
- United States Pharmacopeia. (n.d.).
- Phenomenex. (n.d.).
- Armstrong, D. W., & Han, S. M. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 32-41.
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Chemsrc. (n.d.). 1-(3-Isopropylphenyl)ethanone. Retrieved from [Link]
- LGC Standards. (n.d.).
- Google Patents. (n.d.).
- Agilent. (n.d.).
- United States Pharmacopeia. (n.d.).
- HPC Standards. (n.d.).
- National Institutes of Health. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.
- European Medicines Agency. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances.
- Shimadzu Scientific Instruments. (n.d.). Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products.
- National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Chromatography Online. (2024). Are You Sure You Understand USP <621>?.
- European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances.
- Alfa Omega Pharma. (n.d.). Ibuprofen Impurities.
- YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(3-Isopropylphenyl)ethanol
Introduction: A Proactive Stance on Laboratory Safety
As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these is 1-(3-Isopropylphenyl)ethanol, an aromatic alcohol whose specific handling requirements demand our full attention to ensure both personal safety and experimental integrity. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational plan grounded in the principles of risk assessment, procedural causality, and rigorous adherence to safety standards. Our objective is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety that builds confidence and protects you from potential hazards.
The Occupational Safety and Health Administration (OSHA) mandates that PPE be provided and used wherever necessary due to chemical, physical, or other workplace hazards that can cause injury or impairment through absorption, inhalation, or physical contact.[1][2] However, it is crucial to recognize that PPE is the final barrier in a hierarchy of safety controls.[3] Before any procedure, engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) must be optimized. This guide focuses on the correct selection, use, and disposal of PPE as the essential final layer of protection when working with 1-(3-Isopropylphenyl)ethanol.
Hazard Analysis of 1-(3-Isopropylphenyl)ethanol
Understanding the specific risks associated with a chemical is the foundational step in any safety protocol. While a specific, publicly available Safety Data Sheet (SDS) for 1-(3-Isopropylphenyl)ethanol is not readily found, we can infer its primary hazards from structurally similar aromatic alcohols, such as 1-(3-Nitrophenyl)ethanol and isopropyl alcohol itself. This analysis allows us to anticipate and mitigate risks effectively.
Based on analogous compounds, the primary hazards include:
-
Skin Irritation: Direct contact can cause redness, itching, and dryness.[4][5][6]
-
Serious Eye Irritation: Splashes can lead to significant eye damage, characterized by a burning sensation, tearing, and inflammation.[4][5][7]
-
Respiratory Tract Irritation: Inhalation of vapors may irritate the nose and throat.[4][5][6] High concentrations could potentially lead to central nervous system effects like dizziness or drowsiness.[4][7][8]
-
Flammability: Like many alcohols, it should be considered flammable and kept away from heat, sparks, and open flames.[4][8][9]
This hazard profile dictates a multi-faceted PPE strategy focused on preventing skin and eye contact, and minimizing inhalation of vapors.
Core PPE Requirements: A Data-Driven Approach
OSHA requires that employers conduct a thorough hazard assessment for each task to determine the appropriate PPE.[3][10] The following table summarizes the essential PPE for handling 1-(3-Isopropylphenyl)ethanol based on its anticipated hazards.
| Hazard | Route of Exposure | Primary PPE | Secondary/Task-Specific PPE | Rationale & Causality |
| Skin Irritation | Dermal Contact | Nitrile Gloves | Chemical-Resistant Lab Coat or Apron | Nitrile provides good resistance to a wide range of chemicals, including alcohols. A lab coat prevents incidental contact with clothing and skin. |
| Serious Eye Irritation | Ocular Contact | ANSI Z87.1-rated Safety Goggles | Face Shield (worn over goggles) | Goggles provide a seal around the eyes, protecting from splashes. A face shield is required for larger volume transfers or splash-prone activities.[5] |
| Respiratory Irritation | Inhalation | N/A (Engineering Controls are Primary) | NIOSH-approved Respirator | Primary protection is achieved via a certified chemical fume hood.[5][11] A respirator may be necessary for spill cleanup or if engineering controls are insufficient. |
| Flammability | Ignition | Flame-Resistant (FR) Lab Coat | N/A | An FR lab coat should be considered when working with significant quantities or near potential ignition sources. |
Operational Plan: From Preparation to Disposal
A successful safety protocol is a complete workflow. This section provides step-by-step guidance on the selection, use, and disposal of PPE and the chemical itself.
PPE Selection and Donning Protocol
Proper selection and donning of PPE are critical to ensure a complete protective barrier.
Step-by-Step Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Gown: Don a clean, appropriately sized lab coat. Ensure it is fully buttoned or snapped.
-
Eye Protection: Put on safety goggles. Adjust the strap for a snug but comfortable fit, ensuring a seal around the eyes. If a face shield is required, it is donned after goggles.
-
Gloves: Select the correct size of nitrile gloves. Inspect for any tears or defects. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create an overlapping barrier.[12]
Workflow for PPE Risk Assessment
The specific tasks you perform will dictate the exact level of PPE required. Use the following decision workflow to ensure you are always adequately protected.
Caption: PPE selection workflow based on procedural risk factors.
Doffing (Removal) Protocol: The Critical Step to Avoid Contamination
Incorrectly removing PPE can negate all prior safety measures by causing self-contamination. The following sequence must be followed meticulously.
Step-by-Step Doffing Procedure:
-
Gloves (Outer Pair if double-gloving): The most contaminated item is removed first. Grasp the outside of one glove at the wrist with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand.
-
Goggles/Face Shield: Handle by the "clean" headband or sides. Place on a designated clean surface or in a disposal bin.
-
Lab Coat/Gown: Unbutton or unsnap. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold or roll it.
-
Gloves (Inner or Only Pair): With a clean, ungloved hand, slide your finger under the wrist of the remaining glove. Peel it off from the inside, creating a bag for both gloves.
-
Disposal: Dispose of all single-use PPE in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Caption: Step-by-step PPE doffing (removal) process.
Emergency and Disposal Plans
Preparedness is paramount. All personnel must be familiar with emergency procedures and proper disposal protocols before beginning work.
Spill Management
For a small spill (<100 mL) inside a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill.[13]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.
For large spills, or any spill outside a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a legal and ethical requirement to protect both people and the environment.
-
Solid Waste: All disposable PPE, contaminated absorbent materials, and empty containers must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste 1-(3-Isopropylphenyl)ethanol must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[11]
-
Final Disposal: All chemical waste must be disposed of through your institution's EHS program or a licensed chemical destruction facility.[5][14]
Conclusion: Fostering a Culture of Safety
The meticulous use of personal protective equipment is a non-negotiable aspect of responsible scientific research. For a compound like 1-(3-Isopropylphenyl)ethanol, a comprehensive safety strategy encompasses understanding its hazards, selecting the correct PPE based on a rigorous risk assessment, and adhering to strict protocols for its use and disposal. By internalizing the principles and procedures outlined in this guide, you contribute to a laboratory environment where safety is not just a requirement, but a shared value that enables groundbreaking work to proceed with confidence.
References
- PPG. (n.d.).SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.).1-(3-Nitrophenyl)ethanol Safety Data Sheet.
- Carl ROTH. (n.d.).Safety Data Sheet: Ethanol.
- 3M. (n.d.).Cleaning Cloth Soaked with Isopropyl Alcohol.
- Occupational Safety and Health Administration. (n.d.).Personal Protective Equipment - Overview.
- LabChem Inc. (n.d.).Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v.
- Centers for Disease Control and Prevention. (2006).Personal Protective Equipment for Use in Handling Hazardous Drugs.
- New Jersey Department of Health. (2016).Isopropyl alcohol, Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration. (n.d.).1910.132 - General requirements.
- Echemi. (n.d.).(R)-1-(3-nitrophenyl)ethanol SDS, 76116-24-0 Safety Data Sheets.
- Chemos GmbH & Co. KG. (n.d.).Safety Data Sheet: Isopropyl alcohol.
- UCLA-EH&S. (2012).Ethanol - Standard Operating Procedure.
- CanGard. (2021).What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?
- Centers for Disease Control and Prevention. (2003).HYDROCARBONS, AROMATIC 1501.
- Reddit. (2024).How to safely dispose of 99% isopropyl alcohol.
- National Institute for Occupational Safety and Health (NIOSH). (2025).ALCOHOLS IV 1403.
- VelocityEHS. (2015).Isopropyl Alcohol Safety Tips.
- University of Guelph. (2002).Standard Operating Procedures for Using Ethanol (Ethyl Alcohol 95%) at Laminar Flow Benches.
- National Institute for Occupational Safety and Health (NIOSH). (1994).ALCOHOLS I 1400.
- National Institute for Occupational Safety and Health (NIOSH). (2003).ALCOHOLS COMBINED 1405.
- LEO Pharma. (2019).Standard Operating Procedure.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.).NIOSH Pocket Guide to Chemical Hazards.
- Adept Workplace Services. (n.d.).Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- SynQuest Laboratories, Inc. (2016).(R)-1-(3-Fluorophenyl)ethanol - Safety Data Sheet.
- Tucker Safety. (n.d.).PPE Requirements – OSHA.
- Creative Safety Supply. (n.d.).What are OSHA's requirements when it comes to PPE?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
